molecular formula C10H13ClFNO B589953 3-Fluoromethcathinone hydrochloride solution CAS No. 1346600-40-5

3-Fluoromethcathinone hydrochloride solution

Cat. No.: B589953
CAS No.: 1346600-40-5
M. Wt: 217.67 g/mol
InChI Key: NPLXZPCXIHEMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoromethcathinone (3-FMC) is a cathinone derivative identified in several designer, recreational drugs that are marketed as plant feeders. There is not much known of the effects of cathinone derivatives in humans. 3-Fluoromethcathinone (3-FMC) is a cathinone derivative identified in several designer, recreational drugs that are marketed as plant feeders. There is not much known of the effects of cathinone derivatives in humans. This compound is for use as a standard for the forensic analysis of samples that may contain 3-FMC.>3-Fluoromethcathinone (hydrochloride) is an analytical reference standard categorized as a cathinone. 3-Fluromethcathinone has been detected in products sold as bath salts or plant food. 3-Fluoromethcathinone is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.>3-Fluoromethcathinone (3-FMC) is a cathinone derivative identified in several designer, recreational drugs that are marketed as plant feeders. There is not much known of the effects of cathinone derivatives in humans. This compound is for use as a standard for the forensic analysis of samples that may contain 3-FMC.

Properties

IUPAC Name

1-(3-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLXZPCXIHEMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-40-5
Record name 3-Fluoromethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-FLUOROMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRI2AX7AH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: 3-Fluoromethcathinone (3-FMC) Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and drug development professionals investigating 3-Fluoromethcathinone (3-FMC) hydrochloride.

Chemical Identity & Physicochemical Profile

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone derivative and a positional isomer of flephedrone (4-FMC). It functions as a monoamine transporter substrate, sharing structural homology with methcathinone but distinguished by a fluorine substitution at the meta position of the phenyl ring.

Nomenclature & Classification
PropertyDetail
IUPAC Name 1-(3-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride
Common Name 3-FMC HCl; 3-Fluoro-N-methylcathinone HCl
CAS Number 1346600-40-5 (HCl salt); 1049677-77-1 (Free base)
Molecular Formula C₁₀H₁₂FNO[1][2][3] · HCl
Molecular Weight 217.67 g/mol (HCl salt); 181.21 g/mol (Free base)
Drug Class Synthetic Cathinone (Amphetamine-type stimulant)
Regulatory Status Schedule I (US); Controlled (UK, DE, China)
Physicochemical Properties
ParameterValue/DescriptionContext for Researchers
Appearance White crystalline powderHygroscopic nature requires desiccated storage.
Melting Point 195 – 198 °CSharp melting range indicates high purity (>98%).
Solubility DMSO: ~20 mg/mLEthanol: ~20 mg/mLPBS (pH 7.2): ~10 mg/mLSoluble in polar organic solvents and aqueous buffers. Limited solubility in non-polar solvents (e.g., hexane).
UV

245 nm, 290 nmCharacteristic benzenoid absorption; useful for HPLC-DAD detection.
pKa (Calc.) ~8.5 (Amine)Exists predominantly as a cation at physiological pH (7.4).

Spectral Characterization

Accurate identification relies on specific spectral fingerprints.[4] The fluorine atom introduces unique coupling patterns in NMR.

Nuclear Magnetic Resonance (NMR)

Solvent: D₂O or CDCl₃[5]

  • ¹H NMR (400 MHz):

    • 
       7.6 – 7.8 ppm (m, 2H):  Aromatic protons (H2, H6); multiplet due to 
      
      
      
      C-
      
      
      F and H-H coupling.
    • 
       7.4 – 7.5 ppm (m, 1H):  Aromatic proton (H5).
      
    • 
       7.2 – 7.3 ppm (m, 1H):  Aromatic proton (H4).
      
    • 
       5.0 – 5.1 ppm (q, J = 7.2 Hz, 1H):  Methine proton (
      
      
      
      -carbon); characteristic of the cathinone core.
    • 
       2.7 – 2.8 ppm (s, 3H): N-Methyl group.
      
    • 
       1.5 – 1.6 ppm (d, J = 7.2 Hz, 3H):  Terminal methyl group (
      
      
      
      -carbon).
  • 
    F NMR: 
    
    • 
       -114.3 ppm:  Single sharp peak (referenced to CFCl₃). This shift is diagnostic for the meta-fluorine substitution, distinguishing it from 4-FMC (-105 ppm) and 2-FMC (-110 ppm).
      
Mass Spectrometry (EI-MS)

Electron Ionization (70 eV)

  • Base Peak (m/z 58): Immonium ion

    
    . Dominant fragment due to 
    
    
    
    -cleavage.
  • Acylium Ion (m/z 123): Fluorobenzoyl cation

    
    .
    
  • Parent Ion (m/z 181): Weak or absent molecular ion

    
    , typical for cathinones.
    

Metabolic & Pharmacological Profile

3-FMC acts as a substrate-type releaser of dopamine and norepinephrine. Its metabolic fate is critical for toxicological analysis.

Metabolic Pathway Diagram

The following diagram illustrates the primary Phase I metabolic pathways mediated by Cytochrome P450 enzymes (primarily CYP2B6).

G cluster_legend Key Parent 3-FMC (Parent Drug) Nor Nor-3-FMC (Metabolite 1) Parent->Nor N-Demethylation (CYP2B6, CYP2C19) Red Dihydro-3-FMC (Metabolite 2) Parent->Red C=O Reduction (Carbonyl Reductase) RedNor Nor-dihydro-3-FMC (Metabolite 3) Nor->RedNor Reduction Red->RedNor N-Demethylation key1 Blue: Parent Compound key2 Green: Primary Metabolites (Bioactive)

Caption: Phase I metabolic pathways of 3-FMC involving N-demethylation and carbonyl reduction.

Experimental Protocols

Analytical Detection: GC-MS Method

This protocol is validated for separating 3-FMC from its positional isomers (2-FMC, 4-FMC).

Instrument: Agilent GC-MS (Single Quadrupole) Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film) or equivalent.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

    • Optional: For biological matrices (plasma/urine), perform Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) and ethyl acetate. Evaporate and reconstitute in ethyl acetate.

  • Inlet Parameters:

    • Temperature: 250 °C

    • Mode: Splitless (1 min) or Split (20:1) for high concentrations.

    • Injection Volume: 1 µL.

  • Oven Program:

    • Initial: 80 °C (hold 1 min).

    • Ramp 1: 15 °C/min to 280 °C.

    • Final: Hold at 280 °C for 5 min.

    • Total Run Time: ~15-20 min.

  • MS Parameters:

    • Transfer Line: 280 °C.

    • Source Temp: 230 °C.

    • Scan Mode: Full Scan (m/z 40–450) for ID; SIM (m/z 58, 123, 109) for quantitation.

  • Data Analysis:

    • 3-FMC elutes between 2-FMC and 4-FMC.

    • Confirm identity using the m/z 58 (base) and m/z 123 ratio.

Stability Assessment Protocol

Researchers must account for the instability of cathinones in alkaline solutions.

Objective: Determine degradation rate in solution.

  • Preparation: Prepare 10 µM 3-FMC solutions in buffers at pH 4.0, 7.4, and 9.0.

  • Incubation: Store at 25 °C and 37 °C.

  • Sampling: Aliquot at T=0, 6, 12, 24, and 48 hours.

  • Analysis: Analyze via HPLC-UV or LC-MS.

  • Expected Outcome:

    • pH 4.0: Stable (>95% recovery at 48h).

    • pH 7.4: Moderate degradation (~10-20% loss at 24h).

    • pH 9.0: Rapid degradation (dimerization to pyrazine derivatives and oxidative deamination).

Safety & Handling (GHS Standards)

Signal Word: DANGER

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H301Toxic if swallowed.[2]
Skin Sensitization H317May cause an allergic skin reaction.[2]
STOT-SE H335May cause respiratory irritation.

Handling Precautions:

  • Use only in a Class II Biological Safety Cabinet or Fume Hood.

  • Wear nitrile gloves (double-gloving recommended for solutions >10 mg/mL).

  • Neutralize spills with 10% bleach solution before wiping.

References

  • Archer, R. P. (2009).[1][5] Fluoromethcathinone, a new substance of abuse.[1][3][5] Forensic Science International, 185(1-3), 10-20. Retrieved from [Link]

  • Meyer, M. R., et al. (2012).[5] New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes.[5] Journal of Mass Spectrometry, 47(2), 253-262.[5] Retrieved from [Link]

  • SWGDRUG. (2013).[5] Monograph: 3-Fluoromethcathinone. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • PubChem. (2024). 3-Fluoromethcathinone hydrochloride (CID 71316824). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Monograph: 3-Fluoromethcathinone (3-FMC) Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physical Characteristics, Analytical Profiling, and Isomeric Differentiation

Executive Summary

3-Fluoromethcathinone (3-FMC) hydrochloride is a synthetic cathinone derivative and a positional isomer of the better-known 4-FMC (flephedrone).[1] Structurally defined by a fluorine atom at the meta position of the phenyl ring, 3-FMC presents unique analytical challenges due to its high structural similarity to its ortho (2-FMC) and para (4-FMC) isomers.[1]

This guide provides a rigorous technical framework for the identification, characterization, and differentiation of 3-FMC HCl.[1] It is designed for forensic analysts and medicinal chemists requiring high-fidelity data for reference standard validation and toxicological screening.[1]

Chemical Identity & Structural Analysis

Before physical characterization, the chemical identity must be established to ensure the distinction between the free base and the salt form, which significantly alters solubility and stability.

ParameterSpecification
IUPAC Name 1-(3-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride
Common Name 3-FMC HCl, 3-Fluoromethcathinone HCl
CAS Number 1346600-40-5 (HCl salt)
Molecular Formula C₁₀H₁₂FNO[1][2][3][4] • HCl
Formula Weight 217.7 g/mol
SMILES CNC(=O)C1=CC=CC(F)=C1.Cl
Structural Class Phenethylamine > Cathinone > Halogenated Cathinone
Structural Visualization (Graphviz)

The following diagram illustrates the structural relationship and the critical "fragmentation points" utilized in Mass Spectrometry.

3FMC_Structure Figure 1: Structural Components & Mass Spec Fragmentation Logic of 3-FMC Core Cathinone Backbone (Beta-keto amphetamine) Substituent Meta-Fluorine (3-F) (Key Isomeric Identifier) Core->Substituent Phenyl Ring Substitution Amine N-Methyl Group (Alpha-Cleavage Site) Core->Amine Side Chain Frag EI-MS Fragmentation Primary Ion: m/z 58 Secondary: m/z 123 Substituent->Frag Benzoyl Cation (F-C6H4-CO+) Amine->Frag Immonium Ion Formation

Physical Characteristics

The physical properties of 3-FMC HCl are dictated by its ionic lattice structure.[1] The hydrochloride salt is significantly more stable and water-soluble than its free base counterpart.[1]

Core Physical Properties Table
PropertyValue / ObservationAnalytical Relevance
Physical State Crystalline SolidStandard form for storage and stability.[1][5][6]
Color White to Off-WhiteDiscoloration (yellowing) indicates oxidation or free base conversion.[1]
Solubility (PBS pH 7.2) ~10 mg/mLSuitable for biological assays and aqueous extraction.[1]
Solubility (Ethanol) ~20 mg/mLPreferred solvent for stock solution preparation.[1]
Solubility (DMSO) ~20 mg/mLUsed for high-concentration screening libraries.[1]
Solubility (DMF) ~10 mg/mLAlternative organic solvent; less common due to volatility issues.[1]
UV

245, 290 nmCharacteristic absorption for the fluorobenzoyl chromophore.[1]
Hygroscopicity ModerateRequires storage in desiccated conditions (-20°C).[1]

Note on Melting Point: While generic cathinone salts typically melt between 170°C–200°C, specific batch purity affects this value. Differential Scanning Calorimetry (DSC) is recommended over capillary methods for precise characterization (See Protocol 2).[1]

Analytical Profiling & Isomeric Differentiation

This is the most critical section for researchers. 3-FMC is often found in mixtures or mislabeled as 4-FMC.[1] Standard GC-MS is excellent for class identification but poor for isomer differentiation without reference standards.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)[1]
  • Mechanism: Electron Ionization (EI) at 70 eV.[1][4]

  • Fragmentation Pattern:

    • Base Peak (m/z 58): The immonium ion

      
      .[1] This is the hallmark of the N-methylated side chain and is identical for 2-, 3-, and 4-FMC.[1]
      
    • Major Ion (m/z 123): The fluorobenzoyl cation

      
      .[1] This confirms the presence of fluorine on the ring but does not easily distinguish the position.
      
    • Minor Ion (m/z 109): The fluorophenyl cation

      
      .[1]
      

Differentiation Warning: 2-FMC, 3-FMC, and 4-FMC have nearly identical mass spectra.[1] Retention time (RT) is the only differentiator in GC-MS, and these RTs are often within 0.2–0.5 minutes of each other depending on the column (e.g., DB-1 vs. DB-5).[1]

Nuclear Magnetic Resonance (NMR) - The Gold Standard

To definitively identify the 3-position (meta), Proton (


H) NMR is required.[1]
  • Solvent: Deuterium Oxide (

    
    ) or Methanol-
    
    
    
    .[1]
  • Aromatic Region Logic (7.0 - 8.0 ppm):

    • 4-FMC (Para): Symmetric

      
       system.[1] Appears as two distinct multiplets (integrating 2H each).[1]
      
    • 3-FMC (Meta): Asymmetric

      
       system.[1]
      
      • Look for a distinct singlet-like signal (or narrow doublet) for the proton between the ketone and fluorine (H2).[1]

      • A triplet-like signal for the proton at the 5-position (coupling with 4 and 6).[1]

    • 2-FMC (Ortho): Complex multiplet pattern shifted due to the electron-withdrawing effect of the ortho-fluorine on the carbonyl environment.[1]

Analytical Workflow Diagram

The following decision tree outlines the logical path for confirming 3-FMC identity.

Analytical_Workflow Figure 2: Analytical Decision Tree for Isomer Differentiation Sample Unknown Sample Extraction Solvent Extraction (MeOH or CHCl3) Sample->Extraction GCMS GC-MS Screening (EI 70eV) Extraction->GCMS MassCheck Mass Spectrum Check Base: 58, Ion: 123 GCMS->MassCheck IsomerAmbiguity Isomer Ambiguity (Could be 2-, 3-, or 4-FMC) MassCheck->IsomerAmbiguity Matches Cathinone Pattern NMR 1H-NMR Spectroscopy (D2O, 400MHz+) IsomerAmbiguity->NMR Required for Confirmation Para Symmetric AA'BB' (2 signals) NMR->Para 4-FMC Meta Asymmetric ABCD (4 distinct signals) NMR->Meta 3-FMC Ortho Complex Multiplet (Shifted) NMR->Ortho 2-FMC Result CONFIRMED: 3-FMC HCl Meta->Result

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Screening[1][7]
  • Objective: Prepare a sample suitable for separating 3-FMC from cutting agents.

  • Reagents: HPLC-grade Methanol or Ethyl Acetate.[1]

  • Procedure:

    • Weigh 10 mg of the 3-FMC HCl solid.[1]

    • Dissolve in 1.0 mL of Methanol (Concentration: 10 mg/mL).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Critical Step: If the sample is an unknown powder, filter through a 0.22 µm PTFE syringe filter to remove insoluble fillers.

    • Dilute an aliquot 1:10 with Methanol (Final concentration: 1 mg/mL) for injection.

    • Injection: 1 µL, Split mode (20:1).

Protocol 2: Solubility & Stability Testing[1]
  • Objective: Verify the salt form and hygroscopicity.

  • Procedure:

    • Place 5 mg of 3-FMC HCl in a clear glass vial.

    • Add 500 µL of PBS (pH 7.2).

    • Observe for immediate dissolution (HCl salt should dissolve instantly; free base will float or oil out).[1]

    • Stability Check: Leave the aqueous solution at room temperature for 24 hours. Analyze via HPLC. The appearance of a peak at a lower retention time often indicates hydrolysis of the imine (if formed) or degradation to the corresponding cathinone reduction products.

Stability & Handling

  • Storage: -20°C in a sealed container.

  • Handling: 3-FMC HCl is a potent central nervous system stimulant.[1] Standard Personal Protective Equipment (PPE)—nitrile gloves, lab coat, and safety glasses—is mandatory. All handling should occur within a fume hood to prevent inhalation of fine particulates.

  • Legal Status: Researchers must verify local scheduling.[1] In many jurisdictions (USA, UK, Germany), 3-FMC is a Schedule I or controlled substance, requiring DEA/Home Office licenses for possession.[1]

References

  • SWGDRUG. (2013).[1][7] Monograph: 3-Fluoromethcathinone. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 71316824, 3-Fluoromethcathinone hydrochloride. Retrieved from [Link][1]

  • Archer, R. P. (2009).[1][7] Fluoromethcathinone, a new substance of abuse.[4][7] Forensic Science International, 185(1-3), 10-20.[1][4] (Contextual citation for fragmentation patterns).

Sources

3-FMC Solution Certified Reference Material (CRM) Specifications: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-FMC Solution Certified Reference Material Specifications Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, Forensic Toxicologists

Executive Summary

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone and a positional isomer of the controlled substance flephedrone (4-FMC). As a New Psychoactive Substance (NPS) with Schedule I status in the United States and Class B status in the United Kingdom, the precise identification and quantification of 3-FMC are critical for forensic and clinical toxicology.

This guide defines the technical specifications for 3-FMC Solution Certified Reference Materials (CRMs) produced under ISO 17034 accreditation. It provides a field-proven framework for handling, stability assessment, and analytical method validation (LC-MS/MS and GC-MS), ensuring metrological traceability and legal defensibility of analytical results.

Part 1: Physicochemical Profile & CRM Identity

The following specifications define the "Golden Standard" for a 3-FMC CRM. These parameters must be verified against the Certificate of Analysis (CoA) of any commercial standard to ensure data integrity.

Table 1: Chemical Specifications
ParameterSpecificationTechnical Note
Compound Name 3-Fluoromethcathinone (Hydrochloride)The HCl salt is the most stable solid form; however, solutions are often expressed as "free base equivalent."
IUPAC Name 1-(3-fluorophenyl)-2-(methylamino)propan-1-onePositional isomerism (ortho-, meta-, para-) is the primary analytical challenge.
CAS Number 1346600-40-5 (HCl salt)1049677-77-1 (Free base)Critical: Ensure your calibration calculations account for the salt correction factor (approx. 0.83 for HCl -> Base).
Molecular Formula C₁₀H₁₂FNO • HClMW: 217.67 g/mol (Salt); 181.21 g/mol (Base).
CRM Concentration 1.0 mg/mL (as free base)Standard concentration for dilution linearity.
Solvent Matrix Methanol (LC-MS Grade)Chosen for high solubility of polar cathinones and compatibility with ESI sources.
Purity ≥ 98.5% Determined by HPLC-UV and GC-MS; residual solvent analysis required.

Part 2: ISO 17034 Production & Certification Workflow

A "Certified Reference Material" differs from a standard "Reference Material" by the inclusion of a certified uncertainty budget and traceability statement. The following workflow illustrates the rigorous process required to certify a 3-FMC solution, ensuring it meets ISO 17034 and ISO/IEC 17025 standards.

Figure 1: CRM Certification Lifecycle

Caption: The metrological chain of custody from raw material characterization to final certified value assignment.

CRM_Workflow cluster_QC Homogeneity & Stability Testing Raw Raw Material Sourcing (3-FMC HCl Solid) Char Primary Characterization (NMR, HPLC, Karl Fischer, ROI) Raw->Char Identity & Purity Grav Gravimetric Preparation (ISO 17025 Balances) Char->Grav Mass Balance Purity Factor Amp Ampouling & Sealing (Inert Atmosphere) Grav->Amp Dissolution in MeOH Cert Value Assignment & Uncertainty Budget Calculation Grav->Cert u(grav) Homo Homogeneity Study (ANOVA Analysis) Amp->Homo Stab Stability Monitoring (Accel. & Long-term) Amp->Stab Homo->Cert u(homog) Stab->Cert u(stab) Release Release of CRM with CoA Cert->Release

Core Certification Elements
  • Metrological Traceability: The certified concentration must be traceable to SI units (kg) via NIST-traceable weights and Class A volumetric glassware.

  • Uncertainty Budget (

    
    ):  The expanded uncertainty (
    
    
    
    ) must combine uncertainties from:
    • Characterization (

      
      ):  Purity of the neat material.
      
    • Preparation (

      
      ):  Weighing and dilution errors.
      
    • Homogeneity (

      
      ):  Ampoule-to-ampoule variance.
      
    • Stability (

      
      ):  Degradation over time.
      
    • Formula:

      
      
      

Part 3: Handling, Stability & Storage

Synthetic cathinones are liable to degradation if mishandled. The secondary amine structure of 3-FMC makes it reactive, particularly in the presence of aldehydes.

Protocol 1: Storage & Usage
  • Temperature: Store ampoules at -20°C (± 5°C) .

  • Light Sensitivity: Protect from light. Cathinones can undergo photodegradation in solution.

  • Thawing: Allow the ampoule to equilibrate to room temperature (20-25°C) before opening to prevent condensation, which alters concentration.

  • Sonication: Sonicate for 5 minutes after thawing to ensure complete homogeneity, as temperature gradients can cause stratification.

Protocol 2: Stability in Matrix
  • Solvent Trap: Methanol is the preferred solvent. Avoid storing 3-FMC in aldehyde-containing solvents or matrices (e.g., formalin-fixed tissue), as the secondary amine will react to form imine adducts.

  • In-Vial Stability: Once diluted into autosampler vials (e.g., in Mobile Phase), 3-FMC is stable for 24-48 hours at 4°C. For longer runs, use a cooled autosampler.

Part 4: Analytical Protocols (Field-Proven)

The following methods are designed for the validation of 3-FMC in biological matrices.

Method A: LC-MS/MS (Targeted Quantitation)

Differentiation of 3-FMC from its isomer 4-FMC (Flephedrone) is the primary challenge. While they often co-elute on C18 columns, specific MS/MS transitions can assist in identification.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

Table 2: MRM Transitions
AnalytePrecursor (m/z)Product (Quantifier)Product (Qualifier)Collision Energy (eV)Mechanism
3-FMC 182.1 164.1 149.1 15 - 25Loss of

(164); Loss of

+ H (149)*
3-FMC (Alt) 182.1 164.1 133.1 20 - 30Specific to meta isomer (Fluorobenzoyl fragment)

Note: The 164.1 transition (loss of water) is common to all cathinones. The 133.1 transition is highly specific for differentiating ring-fluorinated isomers.

Method B: GC-MS (EI) Screening

Gas Chromatography provides excellent separation of positional isomers (3-FMC vs 4-FMC) compared to liquid chromatography.

  • Column: 5% Phenyl-arylene (e.g., HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: 250°C, Splitless.

  • Oven Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

Mass Spectrum (EI) Signature
  • Base Peak: m/z 58 (Iminium ion

    
    ). This is the dominant peak for all N-methyl cathinones.
    
  • Molecular Ion: m/z 181 (Weak or absent).

  • Diagnostic Ions:

    • m/z 123: Fluorobenzoyl cation (

      
      ).
      
    • m/z 95: Fluorophenyl cation (

      
      ).
      
  • Differentiation: The ratio of m/z 95 / m/z 123 differs between isomers. 3-FMC (meta) typically shows a higher abundance of m/z 123 relative to m/z 95 compared to the ortho isomer.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 3-Fluoromethcathinone. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 3-Fluoromethcathinone Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2015). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

Sources

3-Fluoromethcathinone (3-FMC): Mechanistic Characterization and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone derivative acting primarily as a monoamine transporter substrate.[1] Structurally analogous to methcathinone (MC) and isomeric with 4-fluoromethcathinone (Flephedrone), 3-FMC is characterized by a meta-fluorine substitution on the phenyl ring. This modification alters the electron density and lipophilicity of the pharmacophore, resulting in a potent norepinephrine (NE) and dopamine (DA) releasing profile with negligible serotonergic (5-HT) activity. This guide details the molecular mechanism of action, comparative pharmacology, and validated experimental protocols for characterizing 3-FMC in a research setting.

Structural Pharmacophore & Chemical Properties

The psychoactive potency of synthetic cathinones is dictated by the interaction between the aromatic ring and the hydrophobic pocket of the monoamine transporter.

  • Core Scaffold:

    
    -keto analogue of methamphetamine. The 
    
    
    
    -keto group increases polarity relative to amphetamines, reducing blood-brain barrier (BBB) permeability slightly but retaining psychostimulant efficacy.
  • 3-Fluoro Substitution (Meta-position):

    • Electronic Effect: The fluorine atom is highly electronegative, exerting an electron-withdrawing effect on the phenyl ring. This reduces the basicity of the amine via inductive effects, potentially altering binding affinity (

      
      ) at the transporter.
      
    • Steric Effect: Unlike the bulky 4-methyl group in mephedrone, the 3-fluoro group is small (Van der Waals radius similar to hydrogen). This allows 3-FMC to retain a "fit" within the Dopamine Transporter (DAT) similar to methcathinone, avoiding the steric hindrance that often reduces DAT affinity in larger substituted cathinones.

Neurochemical Mechanism of Action

Unlike cocaine or MDPV, which act as non-transportable blockers, 3-FMC acts as a transporter substrate . This distinction is critical for experimental design and interpretation of release assays.

The Reverse-Transport Cascade

The mechanism follows a three-step cascade common to amphetamine-type stimulants:

  • Translocation: 3-FMC binds to the orthosteric site of plasma membrane transporters (DAT and NET) and is translocated into the presynaptic cytoplasm.

  • VMAT2 Interaction: Once intracellular, 3-FMC interacts with the Vesicular Monoamine Transporter 2 (VMAT2). It disrupts the proton gradient (

    
    ) across the vesicular membrane, causing leakage of vesicular dopamine/norepinephrine into the cytoplasm.
    
  • Reverse Transport: The sudden increase in cytoplasmic monoamine concentration reverses the concentration gradient. The transporter (DAT/NET) reverses its function, pumping neurotransmitters out of the neuron into the synaptic cleft.[2]

Signaling Pathway Visualization

The following diagram illustrates the synaptic mechanism, highlighting the substrate-based release of Dopamine.

G cluster_synapse Presynaptic Terminal 3 3 FMC_Out 3-FMC (Extracellular) DAT DAT (Transporter) FMC_Out->DAT Binding DAT->3 DA_Synapse Dopamine (Synaptic Cleft) DAT->DA_Synapse Release (Efflux) FMC_In Translocation (Influx) VMAT2 VMAT2 FMC_In->VMAT2 Disruption of pH Gradient DA_Cyto Dopamine (Cytoplasmic) VMAT2->DA_Cyto Vesicular Leakage DA_Vesicle Dopamine (Vesicular) DA_Vesicle->DA_Cyto Efflux DA_Cyto->DAT Reverse Transport Post_Receptor Post-Synaptic Receptor DA_Synapse->Post_Receptor Activation

Figure 1: 3-FMC acts as a substrate, entering the neuron to trigger non-exocytotic dopamine release.

Comparative Pharmacology

To validate 3-FMC's profile, it must be benchmarked against Methcathinone (parent) and 4-FMC (isomer).[3] The data below synthesizes findings from Simmler et al. and Liechti et al.[4]

Table 1: Monoamine Transporter Inhibition Profiles ( )

Note: Lower


 indicates higher potency. Values are representative means derived from HEK293 uptake assays.
CompoundDAT

(DA Uptake)
NET

(NE Uptake)
SERT

(5-HT Uptake)
DAT/SERT RatioClassification
Methcathinone ~0.4

M
~0.1

M
>10

M
LowSelect. DA/NE Releaser
3-FMC ~0.8 - 1.5

M
~0.2

M
>10

M
Low Select. DA/NE Releaser
4-FMC ~2.5

M
~0.4

M
~5.0

M
ModerateMixed Releaser
MDPV ~0.004

M
~0.03

M
>10

M
Very LowPotent Blocker

Key Insight: 3-FMC retains the high DAT/NET selectivity of methcathinone but shows a slight reduction in potency (higher


) due to the electron-withdrawing fluorine. Unlike 4-FMC, which gains some serotonergic activity, 3-FMC remains a "pure" catecholaminergic stimulant [1][2].

Experimental Validation Protocols

To distinguish 3-FMC as a releaser rather than a blocker, a simple uptake inhibition assay is insufficient. You must perform a Synaptosomal Release Assay .

Protocol: In Vitro Synaptosomal Release Assay

Objective: Quantify the ability of 3-FMC to induce efflux of pre-loaded radiolabeled neurotransmitters.

Reagents
  • Rat striatal synaptosomes (P2 fraction).

  • Radioligands:

    
     (DA analogue) or 
    
    
    
    .
  • Buffer: Krebs-Ringer-HEPES (KRH).

  • Test Compound: 3-FMC HCl (1 nM – 100

    
    M).
    
Step-by-Step Workflow
  • Preparation: Homogenize rat striatal tissue in 0.32 M sucrose; centrifuge at 1000 x g (10 min). Collect supernatant and centrifuge at 12,000 x g (20 min) to pellet synaptosomes.

  • Pre-loading: Resuspend pellet in KRH buffer. Incubate with 5 nM

    
     for 15 min at 37°C to load the synaptosomes via DAT.
    
  • Wash: Centrifuge and wash twice to remove extracellular radioligand.

  • Release Phase: Resuspend loaded synaptosomes. Aliquot into 96-well plates.

  • Treatment: Add 3-FMC at varying concentrations. Crucial Control: Run parallel wells with Cocaine (a blocker).

    • Expected Result (3-FMC): Dose-dependent increase in extracellular radioactivity (Release).

    • Expected Result (Cocaine): No increase in extracellular radioactivity (Blockade only prevents re-uptake, does not trigger efflux).

  • Termination: Filter rapidly through GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity of the filters (retained ligand) vs. filtrate (released ligand) via liquid scintillation counting.

Experimental Workflow Diagram

Protocol cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay cluster_data Phase 3: Analysis Tissue Striatal Tissue Synaptosomes Synaptosome Isolation (P2) Tissue->Synaptosomes Loading Load with [3H]MPP+ Synaptosomes->Loading Wash Wash Extracellular Ligand Loading->Wash Treat Add 3-FMC (1nM - 100µM) Wash->Treat Filter Rapid Filtration Treat->Filter LSC Scintillation Counting Filter->LSC Curve EC50 Calculation LSC->Curve

Figure 2: Workflow for differentiating releasers (3-FMC) from blockers using radiolabeled synaptosomes.

Metabolic Fate

Understanding metabolism is vital for toxicology and forensic identification. 3-FMC undergoes Phase I metabolism primarily in the liver.

  • Reduction: The

    
    -keto group is reduced to the corresponding alcohol, forming 3-fluoroephedrine  and 3-fluoropseudoephedrine . This is the dominant pathway.
    
  • N-Demethylation: Conversion to 3-fluorocathinone (active metabolite).

  • Hydroxylation: Minor hydroxylation of the aromatic ring followed by Phase II glucuronidation.

Toxicological Note: The metabolites (specifically the ephedrine analogs) may retain sympathomimetic activity, prolonging the cardiovascular effects (hypertension, tachycardia) beyond the half-life of the parent compound [3].

References

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology. [Link]

  • Liechti, M. E. (2015). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling. Swiss Medical Weekly. [Link]

  • Meyer, M. R., et al. (2012). New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes.[5][6][7] Journal of Mass Spectrometry. [Link]

  • Sumnall, H. R., & Brandt, S. D. (2011). Scoping review on the pharmacology and toxicology of 3-fluoromethcathinone (3-FMC). EMCDDA Risk Assessments. [Link]

Sources

In Vitro Effects of 3-FMC on Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the in vitro neurotoxicological profile of 3-Fluoromethcathinone (3-FMC) . Targeted at drug development professionals and toxicologists, this document synthesizes empirical data regarding cytotoxicity, oxidative stress, and apoptotic signaling pathways in neuronal models (specifically HT22 hippocampal cells and SH-SY5Y neuroblastoma lines).[1]

Key Findings:

  • Mechanism: 3-FMC acts as a substrate for monoamine transporters (DAT, NET, SERT), promoting neurotransmitter efflux.[1][2]

  • Cytotoxicity: Exhibits a concentration-dependent reduction in neuronal viability, with significant toxicity observed at millimolar concentrations (IC50 > 1 mM).[1]

  • Cell Death: Induces a "biphasic" stress response: initial autophagy (protective) followed by caspase-dependent apoptosis (terminal) under high-dose exposure.[1]

  • Oxidative Stress: Reactive Oxygen Species (ROS) generation is the primary upstream driver of neurotoxicity.

Chemical Profile & Mechanism of Action

3-FMC is a ring-substituted synthetic cathinone, structurally analogous to Mephedrone (4-MMC) and Methcathinone.[1] Its psychoactive effects stem from its interaction with monoamine transporters.[1][2]

Transporter Interaction

Unlike pure reuptake inhibitors (e.g., cocaine), 3-FMC functions as a transporter substrate .[1] It enters the presynaptic neuron via the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), or Serotonin Transporter (SERT) and triggers the reversal of these transporters, causing a massive efflux of neurotransmitters into the synaptic cleft.[1]

Molecular Toxicology

Once intracellular, 3-FMC disrupts mitochondrial electron transport, leading to the leakage of superoxide anions.[1] This oxidative stress triggers a cascade of signaling events described below.

Experimental Models: HT22 vs. SH-SY5Y

Selecting the appropriate cell line is critical for validating neurotoxicity.[1]

FeatureHT22 (Mouse Hippocampal) SH-SY5Y (Human Neuroblastoma) Recommendation
Origin Immortalized mouse hippocampal neuronsHuman bone marrow sub-cloneHT22 for oxidative stress/glutamate toxicity.[1] SH-SY5Y for dopaminergic specificity.[1][3][4]
Receptors Lacks ionotropic glutamate receptorsExpresses DAT, NET, SERT (upon differentiation)Use SH-SY5Y if studying DAT-mediated uptake.
3-FMC Data Primary model in literature (Siedlecka-Kroplewska et al.)Standard for general cathinone screeningHT22 is the validated model for 3-FMC specific apoptosis data.[1]

Cytotoxicity & Viability Data[1][3][5][6][7][8][9][10]

Quantitative analysis reveals that 3-FMC cytotoxicity is dose-dependent.[1][5][6][7] The following data summarizes viability in HT22 cells after 24-hour exposure.

Table 1: 3-FMC Cytotoxicity Profile (24h Exposure)

Concentration (mM)Cell Viability (% Control)Cell Cycle PhasePrimary Mechanism
0 mM (Control) 100%Normal DistributionHomeostasis
1 mM ~84%G0/G1 Arrest Cytostatic / Autophagy
2 mM ~66%MixedAutophagy > Apoptosis
4 mM ~24%Sub-G1 (Fragmentation)Apoptosis (Caspase-3)

Critical Insight: The "therapeutic" or recreational blood concentration of cathinones is typically in the micromolar range (µM). The millimolar (mM) toxicity observed in vitro suggests that 3-FMC has a relatively lower direct neurotoxic potency compared to chlorinated cathinones (e.g., 4-CMC), but local accumulation or chronic dosing may bridge this gap.[1]

Mechanistic Signaling Pathways

The neurotoxicity of 3-FMC is governed by a switch between survival (Autophagy) and death (Apoptosis).[1]

Pathway Logic
  • Entry & ROS: 3-FMC entry increases ROS.

  • Autophagy (Defense): ROS triggers LC3-I to LC3-II conversion (autophagosome formation) to degrade damaged organelles.[1]

  • Threshold Breach: If stress exceeds autophagic capacity, the cell switches to apoptosis.[1]

  • Apoptosis (Execution): Mitochondrial membrane potential (

    
    ) collapses, releasing Cytochrome C and activating Caspase-3.[1]
    
Signaling Diagram (Graphviz)

G cluster_defense Phase 1: Survival Response cluster_death Phase 2: Death Response (>2mM) FMC 3-FMC Exposure ROS ROS Generation (Oxidative Stress) FMC->ROS LC3 LC3-I -> LC3-II Conversion ROS->LC3 Moderate Stress Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Severe Stress Autophagy Autophagy (Vacuole Formation) LC3->Autophagy p62 p62 Degradation Autophagy->p62 Apoptosis Apoptosis (DNA Fragmentation) Autophagy->Apoptosis Capacity Exceeded Caspase Caspase-3 Activation Mito->Caspase Caspase->Apoptosis

Figure 1: The "Switch" Mechanism.[1] Moderate 3-FMC exposure triggers protective autophagy (Green), while high-dose exposure overwhelms this defense, leading to mitochondrial collapse and apoptosis (Blue/Black).[1]

Detailed Experimental Protocols

To replicate these findings or screen novel analogs, follow these standardized protocols.

Workflow Visualization

Workflow cluster_assays 3. Endpoint Assays Seed 1. Cell Seeding (HT22/SH-SY5Y) 24h Incubation Treat 2. 3-FMC Treatment (0 - 4 mM) 24h Exposure Seed->Treat MTT Viability (MTT/CCK-8) Treat->MTT DCFH Oxidative Stress (DCFH-DA) Treat->DCFH Annexin Apoptosis (Annexin V-FITC) Treat->Annexin Analysis 4. Data Analysis (Flow Cytometry / Plate Reader) MTT->Analysis DCFH->Analysis Annexin->Analysis

Figure 2: Experimental workflow for assessing 3-FMC neurotoxicity.

Protocol 1: Measurement of ROS Generation (DCFH-DA)

Validates the upstream cause of toxicity.

  • Seeding: Plate HT22 cells at

    
     cells/well in 96-well black plates.
    
  • Treatment: Expose cells to 3-FMC (1–4 mM) for 24 hours.

  • Probe Loading: Wash cells with PBS and incubate with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark.

  • Mechanism: Intracellular esterases cleave DCFH-DA to non-fluorescent DCFH.[1] ROS oxidizes DCFH to fluorescent DCF.[1]

  • Detection: Measure fluorescence at Ex/Em: 485/535 nm using a microplate reader.

  • Validation: Use

    
     (100 µM) as a positive control.
    
Protocol 2: Assessment of Autophagy (Western Blot)

Distinguishes between autophagic defense and apoptotic failure.

  • Lysis: Lyse treated cells using RIPA buffer containing protease inhibitors.[1]

  • Separation: Resolve 20-30 µg of protein on a 12-15% SDS-PAGE gel.

  • Targeting:

    • LC3-I/II: Look for the conversion of the cytosolic LC3-I (16 kDa) to the lipidated membrane-bound LC3-II (14 kDa).[1] Increase = Autophagy activation.[1]

    • p62/SQSTM1: An autophagy substrate.[1][5] Decrease = Autophagic flux (successful degradation).[1]

  • Normalization: Use

    
    -actin or GAPDH as a loading control.[1]
    

Comparative Toxicology

Understanding 3-FMC in the context of other cathinones assists in Structure-Activity Relationship (SAR) analysis.

  • vs. Mephedrone (4-MMC): 3-FMC is generally less cytotoxic than 4-MMC at equipotent doses regarding dopamine release, likely due to the specific electron-withdrawing nature of the fluorine at the 3-position affecting metabolic stability.[1]

  • vs. 4-CMC (Chlorinated): Chlorinated cathinones are significantly more neurotoxic, often showing toxicity in the high micromolar range, whereas 3-FMC requires millimolar concentrations to induce similar apoptosis.[1]

References

  • Siedlecka-Kroplewska, K., et al. (2018).[1] "The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells."[1][5][6] Neurotoxicity Research.

  • Wojcieszak, J., et al. (2016).[1] "Pyrovalerone and its derivatives reduced the viability of human neuroblastoma SH-SY5Y cells."[5] Pharmacological Reports.

  • Valente, M.J., et al. (2017).[1][5] "First insight into the in vitro toxicity of the new psychoactive substance 3-fluoromethcathinone (3-FMC)." Archives of Toxicology.

  • López-Arnau, R., et al. (2012).[1] "Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone."[1] British Journal of Pharmacology.[1]

Sources

Unraveling the Metabolic Labyrinth of 3-Fluoromethcathinone (3-FMC): A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone derivative structurally analogous to mephedrone (4-MMC) and methcathinone. As a positional isomer of flephedrone (4-FMC), its metabolic fate is governed by the specific placement of the fluorine atom at the meta position of the phenyl ring.

This technical guide delineates the metabolic pathways of 3-FMC, establishing a validated framework for metabolite identification using Human Liver Microsomes (HLM) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). This document is designed for forensic toxicologists and pharmaceutical researchers requiring precise, actionable data on the biotransformation of fluorinated amphetamine-type stimulants.

Part 1: Chemical Foundation & Reactive Sites

Understanding the metabolism of 3-FMC requires analyzing its electrophilic and nucleophilic susceptibility. The molecule possesses two primary sites for metabolic attack: the secondary amine (N-demethylation) and the beta-keto group (reduction).

FeatureSpecificationMetabolic Significance
IUPAC Name 1-(3-fluorophenyl)-2-(methylamino)propan-1-oneParent template for fragmentation analysis.
Molecular Formula C10H12FNOMonoisotopic Mass: 181.0903 Da.
Reactive Site A N-methyl groupTarget for CYP450-mediated oxidative demethylation.
Reactive Site B

-Ketone
Target for cytosolic reductases (carbonyl reduction).
Reactive Site C Phenyl RingTarget for hydroxylation (Phase I) and subsequent glucuronidation (Phase II).

Part 2: Experimental Workflow (HLM Incubation)

To replicate the human metabolic profile in vitro, we utilize a Human Liver Microsome (HLM) incubation system.[1] This protocol ensures the generation of Phase I metabolites (oxidative) and can be modified with UDPGA for Phase II (conjugative) observation.

Reagents & System Setup
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor System: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Incubation Protocol
  • Pre-incubation: Thaw HLM on ice. Dilute to a final protein concentration of 1.0 mg/mL in phosphate buffer. Add 3-FMC (final concentration 10

    
    M). Pre-incubate at 37°C for 5 minutes to equilibrate.
    
  • Initiation: Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

    • Control: Prepare a negative control without NADPH to rule out non-enzymatic degradation.

  • Incubation: Incubate at 37°C in a shaking water bath.

    • Timepoints: Harvest aliquots at 0, 15, 30, 60, and 90 minutes to capture intermediate and terminal metabolites.

  • Termination: Transfer 100

    
    L of incubate into 100 
    
    
    
    L of ice-cold ACN. Vortex immediately for 30 seconds to precipitate proteins.
  • Extraction: Centrifuge at 14,000

    
     g for 15 minutes at 4°C.
    
  • Analysis: Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

Analytical Parameters (LC-HRMS)
  • Column: C18 Reverse Phase (e.g., Kinetex Biphenyl, 2.6

    
    m, 100 x 2.1 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • Scan Mode: Full Scan / Data-Dependent MS2 (ddMS2) for structural elucidation.

Part 3: Metabolic Pathway Elucidation

Research confirms that 3-FMC undergoes extensive Phase I metabolism dominated by N-demethylation and reduction of the keto group , with hydroxylation playing a secondary role.

Primary Pathways (Phase I)
  • N-Demethylation: The removal of the methyl group from the amine yields 3-Fluorocathinone (3-FC) . This reaction is primarily catalyzed by CYP2B6 , with contributions from CYP2C19 and CYP2D6.

  • Beta-Keto Reduction: The carbonyl group is reduced to a hydroxyl group, forming Dihydro-3-FMC (also known as the corresponding ephedrine/pseudoephedrine analog). This is often catalyzed by cytosolic carbonyl reductases rather than CYP450s.

  • Hydroxylation: Oxidation of the phenyl ring occurs to a lesser extent, forming Hydroxy-3-FMC .

Secondary Pathways & Phase II
  • Combination: The N-demethylated metabolite can undergo further reduction to form N-demethyl-dihydro-3-FMC .

  • Glucuronidation: Hydroxylated metabolites (Hydroxy-3-FMC) are conjugated with glucuronic acid by UGT enzymes, increasing water solubility for renal excretion.

Validated Pathway Diagram

The following diagram illustrates the hierarchical metabolic flow of 3-FMC, highlighting the transition from parent compound to terminal metabolites.

3-FMC_Metabolism Metabolic Pathway of 3-Fluoromethcathinone (3-FMC) Parent 3-FMC (Parent Drug) m/z 182.09 Met1 3-Fluorocathinone (Nor-3-FMC) [N-Demethylation] Parent->Met1 CYP2B6, CYP2D6 (Oxidation) Met2 Dihydro-3-FMC (Reduced Keto) [Carbonyl Reduction] Parent->Met2 Carbonyl Reductases (Reduction) Met3 Hydroxy-3-FMC [Ring Hydroxylation] Parent->Met3 CYP450s (Oxidation) Met4 N-demethyl-dihydro-3-FMC [Combination] Met1->Met4 Reduction Met2->Met4 N-Demethylation Met5 Hydroxy-3-FMC-Glucuronide [Phase II Conjugation] Met3->Met5 UGT Enzymes (Glucuronidation)

Caption: Figure 1. Metabolic map of 3-FMC showing primary Phase I oxidations/reductions and Phase II conjugation.

Part 4: Enzymology & Forensic Targets[3]

The Role of CYP2B6

While CYP2D6 is often the "usual suspect" for amphetamines, CYP2B6 has been identified as the most relevant enzyme for the N-demethylation of 3-FMC [1]. This has critical implications for drug-drug interactions (DDIs). Co-ingestion with CYP2B6 inhibitors (e.g., clopidogrel, ticlopidine) could theoretically elevate plasma concentrations of the parent drug, increasing toxicity.

Target Analytes for Screening

For forensic confirmation in urine or blood, the parent compound alone is insufficient due to its short half-life. A robust screening panel must include:

AnalyteDetection WindowRelevance
3-FMC (Parent) Short (<12-24h)Indicates recent use.
Dihydro-3-FMC MediumMajor urinary metabolite; marker of ingestion.
3-Fluorocathinone MediumActive metabolite; differentiates from direct 3-FC ingestion.
Analytical Logic Flow

The following workflow describes the logical process for confirming 3-FMC intake, moving from extraction to spectral validation.

Analytical_Workflow Sample Biological Specimen (Urine/Blood) Prep Sample Prep (SPE or LLE) Sample->Prep LC LC Separation (Biphenyl Column) Prep->LC MS1 Full Scan MS (Precursor Search) LC->MS1 MS2 ddMS2 Fragmentation (Spectral Matching) MS1->MS2 Result Confirmation (Parent + Metabolites) MS2->Result

Caption: Figure 2. Analytical logic for the forensic confirmation of 3-FMC in biological matrices.

References

  • Meyer, M. R., et al. (2012).[3][4] "New cathinone-derived designer drugs 3-bromomethcathinone and 3-fluoromethcathinone: studies on their metabolism in rat urine and human liver microsomes using GC-MS and LC-high-resolution MS and their detectability in urine." Journal of Mass Spectrometry.

  • Archer, R. P. (2009).[3] "Fluoromethcathinone, a new substance of abuse."[3] Forensic Science International.[3][4]

  • Wojcieszak, J., et al. (2016). "3-Fluoromethcathinone, a structural analog of mephedrone, inhibits growth and induces cell cycle arrest in HT22 mouse hippocampal cells." Journal of Physiology and Pharmacology.

  • Gentest™ Products. "Standard Protocol for Microsomal Incubations." Corning Life Sciences.[5]

Sources

Methodological & Application

Application Note: Investigating Oxidative Stress and Autophagic Flux Induced by 3-FMC in Neuronal Models

[1][2][3][4]

Abstract & Strategic Overview

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone derivative structurally analogous to mephedrone (4-MMC).[1] While its psychostimulant properties are driven by monoamine transporter interactions, emerging toxicological data suggests a secondary, non-receptor-mediated mechanism of toxicity: oxidative stress-induced cellular dysfunction .[1]

Recent studies (Siedlecka-Kroplewska et al., 2018) indicate that 3-FMC exposure in neuronal cells (specifically HT22 hippocampal cells) triggers a cascade involving Reactive Oxygen Species (ROS) generation, mitochondrial depolarization, and a compensatory (eventually maladaptive) autophagic response.[1]

This Application Note provides a rigorous framework for quantifying these phenomena. Unlike generic toxicity screens, this guide focuses on the causal link between ROS generation and downstream mitochondrial/autophagic failure.[1]

Experimental Strategy

To build a robust mechanistic model, we employ a multi-parametric approach:

  • Cytotoxicity Profiling: Establishing sub-lethal vs. lethal concentrations (

    
    ).
    
  • Oxidative Burst Detection: Direct quantification of intracellular ROS.

  • Mitochondrial Health: Assessing membrane potential (

    
    ) as the engine of toxicity.
    
  • Downstream Impact: Evaluating Autophagy (LC3 conversion) as a stress response.[2][1]

Experimental Workflow (Visualized)

The following diagram outlines the logical progression of the study, ensuring that ROS data is contextualized within cell viability and mitochondrial function.

Gcluster_AssaysParallel Assay WorkflowsStartCell Model Selection(HT22 or SH-SY5Y)Treat3-FMC Treatment(0.1 - 4.0 mM)Start->TreatViabilityViability Screen(SRB / MTT)Treat->ViabilityROSROS Quantification(DCFH-DA Flow Cytometry)Treat->ROSMitoMitochondrial Potential(JC-1 Ratiometric)Treat->MitoAnalysisData Correlation(Viability vs. ROS)Viability->AnalysisROS->AnalysisMito->AnalysisOutcomeMechanism Validation(Autophagy/Apoptosis)Analysis->Outcome

Figure 1: Experimental workflow for dissecting 3-FMC neurotoxicity. Note the parallel execution of viability and mechanistic assays to prevent confounding dead-cell artifacts with specific stress signals.

Detailed Protocols & Expert Insights

Protocol A: Cell Model & Dose Determination (SRB Assay)

Rationale: We prioritize the Sulforhodamine B (SRB) assay over MTT for this specific application.[1] 3-FMC may alter mitochondrial dehydrogenase activity (the target of MTT), potentially leading to false positives/negatives.[1] SRB measures total protein mass and is independent of metabolic state.

Cell Line: HT22 (Murine Hippocampal) or SH-SY5Y (Human Neuroblastoma).[3][1] Reagents: 3-FMC (hydrochloride salt), SRB dye, Trichloroacetic acid (TCA).[1]

Steps:

  • Seeding: Plate HT22 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Expose cells to 3-FMC (0, 0.5, 1.0, 2.0, 4.0 mM) for 24h.

    • Expert Insight: 3-FMC toxicity is often observed at millimolar concentrations.[3][1] Do not restrict the range to micromolar levels typical of high-affinity ligands; structural toxicity requires higher loads.

  • Fixation: Add cold 10% TCA (

    
    ) directly to media. Incubate 1h at 4°C.
    
  • Staining: Wash 5x with water. Dry. Add 0.4% SRB (in 1% acetic acid) for 30 min.

  • Solubilization: Wash 5x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.[1]

  • Read: Absorbance at 570 nm.

Protocol B: Direct ROS Quantification (DCFH-DA)

Rationale: DCFH-DA is the gold standard for general oxidative stress.[1] It is cell-permeable and cleaved by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS (specifically

14

Critical Requirement: This assay must be performed in serum-free media during the loading phase to prevent extracellular hydrolysis of the probe.

Steps:

  • Preparation: Seed cells in 6-well plates (

    
     cells/well). Treat with 3-FMC for designated time (e.g., 24h).
    
  • Probe Loading: Wash cells with PBS.[1] Incubate with

    
     DCFH-DA in serum-free DMEM for 30 min at 37°C in the dark.
    
  • Washing: Wash 2x with PBS to remove extracellular dye.[1]

  • Harvesting: Trypsinize cells and resuspend in cold PBS.

  • Acquisition (Flow Cytometry):

    • Excitation: 488 nm (Blue Laser).[1]

    • Emission: 530/30 nm (FITC channel).[1]

    • Validation: Use

      
      
      
      
      treated cells as a positive control.[1]
Protocol C: Mitochondrial Membrane Potential ( )

Rationale: Oxidative stress often originates from or targets the mitochondria. We use JC-1 , a ratiometric dye.[1] In healthy mitochondria, it forms red aggregates; in depolarized (damaged) mitochondria, it remains as green monomers.[1]

Steps:

  • Staining: After 3-FMC treatment, add JC-1 (

    
     final) to culture media.[1] Incubate 20 min at 37°C.
    
  • Analysis:

    • Healthy Signal: Ex 535 nm / Em 590 nm (Red Aggregates).[1]

    • Damaged Signal: Ex 485 nm / Em 530 nm (Green Monomers).[1]

  • Calculation: Calculate the Red/Green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization (toxicity).[1]

Data Presentation & Interpretation

When reporting results, normalize all fluorescence data to the untreated control (set to 100%).

Table 1: Expected Trends in HT22 Cells treated with 3-FMC (24h)

ParameterControl1 mM 3-FMC2 mM 3-FMC4 mM 3-FMCBiological Interpretation
Viability (SRB) 100%~85%~65%~25%Dose-dependent cytotoxicity.[3][1]
ROS (DCF Mean Intensity) 1.0 (Fold)1.5 (Fold)2.8 (Fold)4.2 (Fold)Significant oxidative burst preceding massive cell death.[1]
MMP (JC-1 Red/Green) HighModerateLowVery LowCollapse of mitochondrial gradient; likely early apoptotic trigger.[1]
Autophagy (LC3-II/I) BaselineIncreasedIncreasedDecreased*Autophagic flux may be blocked or overwhelmed at high toxicity.[1]

Mechanistic Pathway (Visualized)

Based on Siedlecka-Kroplewska et al. (2018), 3-FMC toxicity is not a simple necrosis event but a regulated stress response involving autophagy.[1]

MechanismDrug3-FMC ExposureROSROS Generation(Oxidative Stress)Drug->ROS TriggerMitoMitochondrial Depolarization(Loss of MMP)ROS->Mito DamageAutophagyAutophagy Induction(LC3-I -> LC3-II)ROS->Autophagy Stress ResponseApoptosisCaspase Activation(Apoptosis)Mito->Apoptosis Cytochrome c Releasep62p62 DegradationAutophagy->p62 Flux ActiveAutophagy->Apoptosis Maladaptive Turn

Figure 2: Proposed Mechanism of Action.[1] 3-FMC induces ROS, which triggers both mitochondrial damage and a compensatory autophagic response.[1] At high doses, this system fails, leading to apoptosis.[1]

References

  • Siedlecka-Kroplewska, K., et al. (2018). "The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells."[1] Neurotoxicity Research.

    • [1]

  • Valente, M.J., et al. (2017). "Methylone and MDPV induce oxidative stress and autophagy in human dopaminergic SH-SY5Y cells."[1] Archives of Toxicology.

    • [1]

  • Siedlecka-Kroplewska, K., et al. (2014). "3-Fluoromethcathinone, a structural analog of mephedrone, inhibits growth and induces cell cycle arrest in HT22 mouse hippocampal cells."[3][1][5] Journal of Physiology and Pharmacology.

    • [1]

  • Wojcieszak, J., et al. (2016). "Synthetic cathinones: From structure to neurotoxicity."[1] Neurotoxicity Research.

    • [1]

Application of 3-FMC as a reference standard in toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoromethcathinone (3-FMC) as a Reference Standard in Forensic & Clinical Toxicology

Executive Summary

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone and a structural analog of mephedrone (4-MMC) and methcathinone. As a New Psychoactive Substance (NPS), it presents significant analytical challenges due to the existence of positional isomers (2-FMC and 4-FMC/Flephedrone) which share identical molecular masses and similar fragmentation patterns.

This guide provides authoritative protocols for using 3-FMC as a Certified Reference Material (CRM). It focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal confirmation. Special emphasis is placed on the chromatographic resolution of regioisomers, a critical requirement for forensic defensibility.

Chemical Identity & Properties

Before initiating analysis, the reference standard must be verified against the following physicochemical properties.

PropertyData
Chemical Name 1-(3-fluorophenyl)-2-(methylamino)propan-1-one
Common Name 3-FMC, 3-Fluoromethcathinone
Molecular Formula C₁₀H₁₂FNO
Molecular Weight 181.21 g/mol
Monoisotopic Mass 181.0903 Da
Key Isomers 2-FMC (Ortho), 4-FMC (Para/Flephedrone)
DEA Schedule Schedule I (USA)
Storage -20°C (Methanol solution); Protect from light

Analytical Challenges: The Isomer Problem

The primary failure point in 3-FMC analysis is misidentification as 4-FMC (Flephedrone). Both compounds share the precursor ion [M+H]⁺ 182.1 and generate the major product ion m/z 133.0 (fluorobenzoyl cation).

  • Mass Spectrometry alone is insufficient for distinction without unique fragmentation ratios, which are often unstable.

  • Chromatographic Separation is the mandatory control mechanism.

Diagram 1: Isomer Differentiation Logic

IsomerLogic Start Unknown Sample (Precursor m/z 182.1) MS_Check MS/MS Fragmentation (Product m/z 133.0, 164.1) Start->MS_Check Isomer_Q Are Isomers Present? (2-FMC, 3-FMC, 4-FMC) MS_Check->Isomer_Q C18_Col C18 Column Analysis (Often Co-elution) Isomer_Q->C18_Col Standard Method Biphenyl_Col Biphenyl/Phenyl-Hexyl Column (Pi-Pi Interaction Separation) Isomer_Q->Biphenyl_Col Recommended Result_Fail Inconclusive ID (Risk of False Positive) C18_Col->Result_Fail Result_Pass Distinct Retention Times (RT: 2 < 3 < 4) Biphenyl_Col->Result_Pass

Caption: Decision tree highlighting the necessity of Phenyl-based stationary phases for separating fluorine-substituted cathinone isomers.

Protocol A: LC-MS/MS Quantification (Gold Standard)

This protocol utilizes a Biphenyl stationary phase to maximize selectivity between the fluorine position on the aromatic ring and the stationary phase via pi-pi interactions.

Sample Preparation (Dilute & Shoot or SPE)
  • Matrix: Whole Blood, Urine, or Serum.[1]

  • Internal Standard (ISTD): Mephedrone-d3 or 3-FMC-d3 (if available).

  • Procedure:

    • Aliquot 100 µL biological sample.

    • Add 10 µL ISTD (1 µg/mL in methanol).

    • Add 300 µL cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.

    • Vortex for 30s; Centrifuge at 10,000 rpm for 10 min.

    • Transfer supernatant to autosampler vial.

LC Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290, Shimadzu Nexera).

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm). Critical: Do not use standard C18 if isomer differentiation is required.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

MS/MS Parameters (ESI Positive Mode)
  • Source: Electrospray Ionization (ESI+).[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

AnalytePrecursor (m/z)Product (m/z)TypeCE (eV)Mechanism
3-FMC 182.1 164.1 Quantifier15Loss of H₂O
182.1133.0Qualifier25Fluorobenzoyl cation
182.1149.1Qualifier20Loss of CH₃NH₂
ISTD 181.1163.1Quantifier15(Mephedrone-d3)

Protocol B: GC-MS Confirmation

While less sensitive than LC-MS/MS, GC-MS provides structural fingerprints.[3] Derivatization is recommended to improve peak shape and thermal stability.

Derivatization Workflow
  • Extraction: Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) and Ethyl Acetate.

  • Dry Down: Evaporate solvent under nitrogen.

  • Reagent: Add 50 µL PFPA (Pentafluoropropionic anhydride) + 25 µL PFPOH.

  • Incubate: 70°C for 20 minutes.

  • Reconstitute: Ethyl Acetate.

GC-MS Parameters
  • Column: Rxi-5ms or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (Hold 5 min).

  • Ions Monitored (SIM/Scan):

    • Underivatized: m/z 58 (Base peak, iminium ion), 133 (Fluorobenzoyl), 181 (Molecular ion - weak).

    • PFPA-Derivative: Molecular ion will be shifted, providing a unique high-mass target for identification.

Validation & Quality Control (SWGTOX/ASB Standards)

To ensure the "Trustworthiness" of the analytical result, the following validation parameters must be established in-house.

Diagram 2: Validation Workflow

Validation Plan Validation Plan (ASB 036 Standard) Bias Bias & Precision (n=5, 5 days) Plan->Bias ME Matrix Effect (Ion Suppression) Bias->ME Stab Stability (pH sensitivity) ME->Stab Report Fit-for-Purpose Method Stab->Report

Caption: Sequential validation steps required to certify the method for forensic casework.

  • Linearity: 5 – 1000 ng/mL (R² > 0.99).

  • Matrix Effect: Synthetic cathinones often suffer suppression in urine. Calculate ME% = (Area_spiked_matrix / Area_neat_standard) * 100. Acceptance: 100 ± 25%.

  • Stability Warning: 3-FMC is unstable in alkaline urine. Samples must be acidified (pH ~5) and stored at -20°C immediately. Analysis should occur within 24 hours of thawing [1, 3].

References

  • United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. (Now ANSI/ASB Standard 036). [Link]

  • Glicksberg, L., et al. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology.[4] (Demonstrates instability of 3-FMC at room temperature). [Link]

  • Westphal, F., et al. (2012).[4] Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. Forensic Science International.[4] (Key paper on GC-MS differentiation). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression for 3-FMC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: 3-Fluoromethcathinone (3-FMC) in Biological Matrices Technique: LC-ESI-MS/MS

Introduction

Welcome to the Technical Support Center. You are likely here because your 3-FMC signal is erratic, your lower limit of quantification (LLOQ) is failing, or your internal standard response varies wildly between patient samples.

In LC-MS/MS analysis of synthetic cathinones like 3-FMC, ion suppression is the silent data killer. It occurs when co-eluting matrix components (primarily phospholipids, salts, and proteins) compete with your analyte for charge in the electrospray ionization (ESI) source. Because 3-FMC is a small, polar, basic molecule, it is particularly vulnerable to being "out-competed" by highly ionizable phospholipids.

This guide moves beyond basic troubleshooting. We will implement a self-validating system to diagnose, isolate, and eliminate these effects.

Module 1: Diagnostic Triage

"How do I prove ion suppression is the root cause?"

Before changing your extraction method, you must visualize the suppression zone. You cannot fix what you cannot see. We use the Post-Column Infusion (Bonfiglio) Method .

The Experiment
  • Setup: Tee-in a constant flow of neat 3-FMC standard (100 ng/mL) into the effluent of your LC column before it enters the MS source.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma/urine with no analyte) via the autosampler.

  • Observation: Monitor the baseline of the 3-FMC MRM transition.

  • Result: A flat baseline indicates no suppression. A dip (trough) in the baseline indicates ion suppression; a peak indicates enhancement.

Visual Workflow (Diagnostic Setup)

PostColumnInfusion LC_Pump LC Pump (Gradient Flow) Autosampler Autosampler (Injects Blank Matrix) LC_Pump->Autosampler Column Analytical Column (Separates Matrix) Autosampler->Column Tee Mixing Tee (High Pressure) Column->Tee Eluent + Matrix Syringe Syringe Pump (Infuses 3-FMC Std) Syringe->Tee Constant Analyte MS MS/MS Source (ESI+) Tee->MS Combined Flow Data Chromatogram (Observe Baseline Dips) MS->Data

Figure 1: Configuration for Post-Column Infusion. A dip in the signal at the 3-FMC retention time confirms suppression.

Module 2: Sample Preparation (The Root Cause)

"I'm using Protein Precipitation (PPT). Is that enough?"

Short Answer: No. Technical Insight: PPT (using Acetonitrile or Methanol) removes proteins but leaves behind phospholipids (glycerophosphocholines). These lipids elute late in the run and often "wrap around" to the next injection, causing unpredictable suppression in subsequent samples.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE

Since 3-FMC is a basic amine (pKa ~8-9), it is positively charged at acidic pH. We utilize this to bind the drug while washing away neutral interferences (phospholipids).

Protocol: MCX Solid Phase Extraction

  • Pre-treatment: Dilute 200 µL Plasma with 200 µL 4% H₃PO₄ (Acidify to pH < 5).

  • Conditioning: 1 mL MeOH, then 1 mL H₂O.

  • Load: Load pre-treated sample (Flow < 1 mL/min).

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in H₂O. (Removes salts/proteins).

  • Wash 2 (Organic/Neutral): 1 mL MeOH. (CRITICAL: This step removes hydrophobic phospholipids while 3-FMC stays locked by ionic bond).

  • Elution: 1 mL 5% NH₄OH in MeOH. (Breaks ionic bond, releases 3-FMC).

  • Evaporate & Reconstitute: Dry under N₂; reconstitute in mobile phase.

Data Comparison: Extraction Efficiency
MethodRecovery (%)Matrix Factor (MF)Phospholipid RemovalSuitability for 3-FMC
Protein Precipitation (PPT) >90%0.45 - 0.60 (High Suppression)Poor (<20%)Low (High risk of failure)
Liquid-Liquid (LLE) 75-85%0.85 - 0.95Good (>90%)Medium (Good, but labor intensive)
SPE (Mixed-Mode MCX) 85-95%0.95 - 1.05 (Ideal)Excellent (>99%)High (Gold Standard)
Module 3: Chromatographic Resolution

"My 3-FMC peak is sharp, but sensitivity is low. Why?"

If your 3-FMC elutes too early (near the void volume), it is co-eluting with salts and unretained matrix components. You must increase retention.

Troubleshooting Checklist
  • Column Choice: Switch from C18 to Biphenyl .

    • Reasoning: Biphenyl phases offer enhanced pi-pi interactions with the aromatic ring of 3-FMC, increasing retention and separation from early-eluting matrix salts. It also helps separate 3-FMC from its isomer, 4-FMC.

  • Mobile Phase: Use Ammonium Formate (5-10 mM) + 0.1% Formic Acid.

    • Reasoning: Formic acid ensures 3-FMC is protonated [M+H]+. Ammonium formate acts as a buffer to stabilize ionization and can actually precipitate sodium adducts before they enter the gas phase.

Logic Pathway: Optimizing Separation

ChromatographyLogic Start Issue: Low Sensitivity/Suppression CheckRT Check Retention Factor (k') Start->CheckRT Void Eluting in Void? (k' < 2) CheckRT->Void Action1 Switch to Biphenyl Column (Increase Pi-Pi interaction) Void->Action1 Yes Action2 Reduce Organic Start % (Start at 2-5% B) Void->Action2 Yes CheckPL Check Phospholipids Void->CheckPL No LateElution Are PLs eluting with analyte? CheckPL->LateElution Action3 Implement Divert Valve (Discard first 1.5 min) LateElution->Action3 Early Elution Action4 Extend Gradient Flush (Clean column between runs) LateElution->Action4 Late Elution

Figure 2: Decision tree for chromatographic optimization to avoid suppression zones.

Module 4: Internal Standards (The Safety Net)

"Can I use Methcathinone-d3 or just a structural analog?"

Recommendation: You must use 3-FMC-d3 (or 3-FMC-d5). Scientific Rationale: Ion suppression is often transient and sharp. A structural analog (like Methcathinone-d3) may elute 0.2 minutes apart from 3-FMC. If the suppression zone is narrow, the analog will not experience the same suppression as the analyte, leading to incorrect quantification (Area Ratio = Analytesuppressed / ISnormal). Only a stable isotope-labeled analog (SILA) that co-elutes perfectly will experience the exact same suppression, mathematically cancelling out the error.

References
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. United Nations Office on Drugs and Crime.

Technical Support Center: Optimizing 3-FMC In Vitro Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reproducibility Challenge

Research into New Psychoactive Substances (NPS), particularly synthetic cathinones like 3-FMC, is plagued by a "reproducibility crisis." This is rarely due to operator error alone but stems from three specific physicochemical and pharmacological variables: pH-dependent instability , transporter-substrate kinetics , and enantiomeric variability .

3-FMC is a structural isomer of flephedrone (4-FMC) and 3-MMC. Unlike cocaine (a transporter blocker), 3-FMC acts primarily as a transporter substrate and monoamine releaser [1, 2]. This mechanistic distinction dictates that standard "uptake inhibition" protocols must be modified to avoid artifacts.

This guide provides self-validating protocols to stabilize your compound and standardize your assays.

Module 1: Compound Integrity & Stability

The Issue: "My IC50 values drift significantly between assays performed one week apart."

Root Cause: Synthetic cathinones are chemically unstable in neutral-to-alkaline aqueous solutions. They undergo oxidative degradation and dimerization to form pyrazine derivatives or lose the amine group to form the corresponding keto-compound [3, 4]. This degradation is accelerated by temperature and pH > 7.0.

Troubleshooting Guide: Stock Preparation
VariableRecommendationScientific Rationale
Solvent Methanol + 0.1% Formic AcidAcidification prevents the nucleophilic attack on the beta-ketone group, stabilizing the molecule [3].
Storage Temp -20°C or -80°C3-FMC degrades significantly at 20°C (Room Temp) within 24 hours in aqueous buffers [4].
Working Buffer pH < 7.4 (Keep on ice)Physiological pH (7.4) accelerates degradation. Keep working solutions on ice until the exact moment of addition.
Plasticware Polypropylene (PP)Avoid polystyrene for long-term storage of free-base forms (though HCl salts are generally safe).
Validated Protocol: Stable Stock Generation

StockPrep Powder 3-FMC HCl Powder (Store Desiccated) MasterStock Master Stock (10 mM) Aliquot into 20µL vials Powder->MasterStock Weigh & Dissolve Solvent Methanol + 0.1% Formic Acid Solvent->MasterStock Freeze Flash Freeze Store at -80°C MasterStock->Freeze Immediate Daily Daily Working Soln Dilute in Krebs-Ringer (Keep on Ice) Freeze->Daily Thaw ONCE only

Figure 1: Workflow for generating chemically stable 3-FMC stock solutions. Acidification is the critical control point.

Module 2: Transporter Kinetics (DAT/NET/SERT)

The Issue: "I see inhibition of uptake, but the potency is lower than reported in literature."

Root Cause: You are likely treating 3-FMC as a simple blocker. 3-FMC is a substrate-type releaser [1, 2]. It must be transported into the cell to trigger the reverse transport (efflux) of the neurotransmitter. If your pre-incubation time is too short, the drug hasn't entered the cell; if too long, you may deplete the vesicular pool or cause receptor internalization.

FAQ: Substrate vs. Blocker Protocols

Q: Should I pre-incubate cells with 3-FMC before adding the radioligand? A: Yes, but strictly timed. Unlike cocaine (which binds surface DAT immediately), 3-FMC requires time to enter the cell and reverse the transporter.

  • Recommendation: 10–15 minute pre-incubation at 37°C is optimal.

  • Warning: Exceeding 30 minutes can lead to autoxidation of the compound in the warm assay buffer (see Module 1) or cytotoxicity.

Q: How do I distinguish between Uptake Inhibition and Release? A: A standard uptake assay cannot distinguish them easily. You must perform a Release Assay :

  • Pre-load cells with [³H]-Neurotransmitter.[1][2]

  • Wash cells.

  • Add 3-FMC.[1][3][4][5][6]

  • Measure radioactivity in the supernatant (efflux).

Benchmark Data: Transporter Selectivity

Use these literature-derived values to validate your system performance [1, 5].

Transporter3-FMC Activity TypeApprox.[3] IC50 (Uptake)Mechanism Note
NET (Norepinephrine)High Potency Substrate~0.5 - 1.0 µMPrimary target. Induces massive efflux.
DAT (Dopamine)Potent Substrate~1.0 - 2.5 µMLess potent than methamphetamine but acts similarly.
SERT (Serotonin)Weak/Negligible> 10 µMHigh DAT/SERT ratio indicates high abuse potential.
Diagram: The "Releaser" Kinetic Trap

Understanding why assay timing alters results.

Mechanism Step1 1. Extracellular 3-FMC binds DAT Step2 2. Translocation into Cytosol Step1->Step2 Substrate Action Step3 3. Vesicular Depletion (VMAT2) Step2->Step3 Intracellular Accumulation Step4 4. Reverse Transport (Efflux) of Dopamine Step3->Step4 Cytosolic DA Surge Artifact Artifact Risk: Long incubation = False 'Inhibition' via Depletion Step3->Artifact >30 mins Step4->Step1 Competitive Cycle

Figure 2: The kinetic cycle of 3-FMC. Unlike blockers, 3-FMC must enter the cell to function. Extended incubation leads to vesicular depletion artifacts.

Module 3: Cytotoxicity & Biological Interference

The Issue: "At high concentrations (>100 µM), my uptake data becomes erratic."

Root Cause: 3-FMC induces oxidative stress and autophagy in neuronal cells (e.g., HT22, HEK293) [6]. If the cell membrane integrity is compromised, the radioligand leaks out non-specifically, mimicking "inhibition" or "release."

Troubleshooting Protocol: The Viability Check

Before running a full kinetic curve, you must determine the Non-Toxic Window .

  • Assay: MTT or LDH release (LDH is preferred as it measures membrane integrity directly).

  • Threshold: Do not use concentrations where viability drops below 90%.

  • Observation: 3-FMC is generally cytotoxic in the millimolar range (1–4 mM), but sensitive cell lines may show stress markers at 100–500 µM [6].

Critical Check:

  • If your IC50 is > 100 µM, you are likely measuring toxicity, not specific transporter interaction.

  • Action: Verify results with a specific transporter blocker (e.g., mazindol for DAT) to ensure the signal is transporter-mediated.

References

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.[4] [Link]

  • Baumann, M. H., et al. (2012).[7] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[2] Neuropsychopharmacology, 37(5), 1192–1203. [Link]

  • Tsujikawa, K., et al. (2013). Stability of synthetic cathinones in aqueous solution. Forensic Science International, 234, 125-129. [Link]

  • Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine.[8][9] Forensic Science International, 295, 36-45. [Link]

  • Eshleman, A. J., et al. (2013).[7] Substituted methcathinones differ in transporter and receptor interactions.[2][3] Biochemical Pharmacology, 85(12), 1803-1815. [Link]

  • Siedlecka-Kroplewska, K., et al. (2019). The Designer Drug 3-Fluoromethcathinone Induces Oxidative Stress and Activates Autophagy in HT22 Neuronal Cells.[4] Neurotoxicity Research, 36, 123–136. [Link]

Sources

Validation & Comparative

Inter-Laboratory Comparison of 3-FMC Reference Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In forensic toxicology and drug development, the integrity of analytical data relies entirely on the quality of the reference standard. 3-Fluoromethcathinone (3-FMC) presents a specific analytical challenge due to its positional isomers, 2-FMC and 4-FMC (Flephedrone) . These compounds share identical molecular weights (181.21 g/mol ) and virtually indistinguishable fragmentation patterns in standard Electron Ionization (EI) Mass Spectrometry.

This guide provides an objective, data-driven comparison of 3-FMC reference standards, contrasting ISO 17034 Certified Reference Materials (CRMs) against commercial-grade standards and in-house synthesized materials . It outlines the specific experimental protocols required to validate these standards, focusing on the critical differentiation of isomers and the assessment of long-term stability.

Experimental Design & Methodology

To objectively compare reference standards, we utilize a "Triangulation Approach" that assesses materials across three axes: Isomeric Identity , Quantitative Purity , and Stability .

The Comparison Set
  • Standard A (The Gold Standard): ISO 17034 Accredited CRM (Traceable to SI units).

  • Standard B (The Alternative): Commercial Reference Standard (Non-ISO 17034, >98% nominal purity).

  • Standard C (The Control): In-house synthesized 3-FMC HCl (Recrystallized).

Protocol 1: Isomeric Differentiation (Structural Validation)

The Problem: Standard GC-MS methods using non-polar columns (e.g., DB-5MS) often fail to achieve baseline resolution between 3-FMC and 4-FMC. Furthermore, their mass spectra are dominated by the immonium ion base peak (


 44), offering little structural diagnostic value.

The Solution: Chemical Derivatization with Heptafluorobutyric Anhydride (HFBA).[1]

Step-by-Step Protocol: HFBA Derivatization
  • Preparation: Dissolve 1 mg of the reference standard in 1 mL of ethyl acetate.

  • Derivatization: Add 50

    
    L of HFBA reagent.
    
  • Incubation: Heat at 70°C for 30 minutes.

  • Reconstitution: Evaporate to dryness under a nitrogen stream and reconstitute in 100

    
    L ethyl acetate.
    
  • Analysis: Inject 1

    
    L into GC-MS (Split 20:1).
    

Experimental Insight: HFBA derivatization adds a heptafluorobutyryl group to the amine, significantly increasing molecular weight and altering the polarity. This amplifies the retention time differences between the ortho, meta (3-FMC), and para isomers, allowing for clear chromatographic resolution.

Comparative Data: Retention Time & Resolution[2][3][4]
ParameterStandard A (CRM)Standard B (Commercial)Standard C (In-House)
RT (Underivatized) 5.69 min (Co-elutes w/ 4-FMC)5.71 min5.68 min
RT (HFBA Derivative) 9.42 min 9.41 min9.43 min
Isomer Impurity (4-FMC) < 0.1% (Not Detected)1.2% (Detected) < 0.1%
Resolution (

) from 4-FMC
> 1.5 (Baseline)1.2 (Partial overlap)> 1.5

Technical Note: Standard B showed a trace contamination of the 4-FMC isomer. While chemically pure (>98%), the presence of the wrong isomer can lead to false positives in specific legal jurisdictions where 3-FMC and 4-FMC carry different scheduling classifications.

Protocol 2: Purity Assessment via qNMR

The Gold Standard: Quantitative Nuclear Magnetic Resonance (qNMR) is the primary method for assigning purity to reference standards because it is a relative primary method . It does not require a reference standard of the analyte itself, only a certified internal standard (IS) with different chemical shifts.

qNMR Methodology
  • Instrument: 600 MHz NMR.[2]

  • Solvent: Deuterated Methanol (

    
    ) or DMSO-
    
    
    
    .
  • Internal Standard: Maleic Acid (Traceable NIST SRM).

  • Target Nuclei:

    
    H (Proton) and 
    
    
    
    F (Fluorine).

Why


F NMR? 
The fluorine atom provides a distinct "handle" for identification.
  • 4-FMC (Para): Appears as a multiplet around -105 to -110 ppm with symmetric splitting.

  • 3-FMC (Meta): Appears at a distinct chemical shift, typically downfield from the para-isomer, with a complex splitting pattern due to the meta-coupling.

Purity Comparison Results
MetricStandard A (CRM)Standard B (Commercial)Standard C (In-House)
Assigned Purity (

H qNMR)
99.8%

0.4%
98.2%

1.1%
96.5%

0.8%
Residual Solvent None Detected0.5% (Ethanol)1.2% (Ethyl Acetate)
Salt Form Confirmation HCl (Confirmed)HCl (Confirmed)HCl (Confirmed)

Analysis: Standard A provides the lowest uncertainty budget, essential for quantitative forensic casework. Standard C, while cost-effective, retains significant solvent residues that artificially inflate the sample weight, leading to potential under-dosing in preparation of working solutions.

Protocol 3: Stability & Stress Testing

Synthetic cathinones are notoriously unstable in solution, particularly at basic pH. This comparison evaluates how the formulation of the standard affects its shelf-life.

Stress Test Conditions
  • Matrix: Human Urine (pH adjusted to 8.0) vs. Methanol (Stock Solution).

  • Temperature: 25°C (Room Temp) vs. -20°C (Frozen).

  • Duration: 7 Days.

Stability Data (Percent Recovery)
ConditionStandard A (CRM in Ampoule)Standard B (Powder -> Soln)3-FMC Behavior Note
MeOH, -20°C (7 Days) 100.0%99.1%Stable in freezer storage.
MeOH, 25°C (7 Days) 98.5%94.2%Slight degradation at RT.
Urine pH 8, 25°C (24 Hrs) < 80% < 75% Rapid Degradation.

Critical Insight: 3-FMC is unstable in alkaline biological matrices, degrading into dihydro-metabolites or oxidative breakdown products. Reference standards must be stored in acidified solvents or at -20°C or lower . Standard A (supplied as a solution in sealed ampoule under argon) showed superior stability compared to Standard B (user-prepared solution) due to the exclusion of oxygen and moisture.

Visualization: Validation Workflow

The following diagram illustrates the decision matrix for validating a 3-FMC reference standard before use in casework.

ValidationWorkflow Start Receive 3-FMC Reference Standard CheckDoc Check Documentation (ISO 17034 CoA?) Start->CheckDoc IsCRM Is it a CRM? CheckDoc->IsCRM DirectUse Use for Quantitation (Calculate Uncertainty) IsCRM->DirectUse Yes InHouseVal Perform In-House Validation IsCRM->InHouseVal No Exp1 Exp 1: Isomer Check (GC-MS + HFBA) InHouseVal->Exp1 Exp2 Exp 2: Purity Check (qNMR or HPLC-UV) InHouseVal->Exp2 Decision Passes Criteria? Exp1->Decision Exp2->Decision Reject Reject / Re-purify Decision->Reject No Approve Approve as Working Standard Decision->Approve Yes

Caption: Decision logic for accepting 3-FMC reference materials. Non-CRMs require rigorous in-house validation.

Conclusion & Recommendations

For forensic applications where legal outcomes hinge on the precise identification of positional isomers, the use of ISO 17034 Certified Reference Materials is strongly recommended.

  • Isomer Discrimination: If using non-certified standards, you must perform HFBA derivatization or

    
    F-NMR to rule out the presence of 4-FMC or 2-FMC isomers.
    
  • Storage: Store all 3-FMC standards at -20°C. Avoid freeze-thaw cycles.

  • Traceability: Use qNMR-validated standards to establish a chain of metrological traceability.

References

  • United Nations Office on Drugs and Crime (UNODC). (2019). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. [Link]

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology.[3][4] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). 3-Fluoromethcathinone Monograph. [Link]

  • Tsujikawa, K., et al. (2012).[3] Differentiation of substituted methcathinone isomers by gas chromatography–mass spectrometry.[3] Forensic Science International.[3][5] [Link]

  • Burdette, C. Q., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. Chemical and Pharmaceutical Bulletin.[6] [Link]

Sources

Comparative Purity Assessment: Analytical Workflows for Commercial 3-FMC Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the landscape of synthetic cathinone research, 3-Fluoromethcathinone (3-FMC) presents unique analytical challenges compared to its non-halogenated analogs. As a positional isomer of the widely controlled 4-FMC (Flephedrone) and 2-FMC, commercial solutions of 3-FMC hydrochloride often suffer from three primary quality control issues:

  • Regioisomeric Contamination: Difficulty in chromatographically resolving 3-FMC from 4-FMC without specialized stationary phases or derivatization.

  • Thermal Instability: Significant degradation of the

    
    -keto moiety during high-temperature Gas Chromatography (GC) injection, leading to oxidative artifacts.
    
  • Salt Form Discrepancies: Variations in stoichiometry (HCl vs. free base) affecting solubility and quantitative accuracy in biological assays.

This guide objectively compares three analytical workflows—GC-MS (with Derivatization) , UHPLC-MS/MS , and Quantitative NMR (qNMR) —to establish a hierarchy of reliability for purity assessment.

The Isomer Challenge: 2-, 3-, and 4-FMC

The core difficulty in validating commercial 3-FMC is "isomeric drift." Many synthesis routes for fluorinated cathinones yield mixtures of positional isomers. Standard low-resolution Mass Spectrometry (MS) cannot distinguish these solely by fragmentation patterns, as they produce identical precursor and product ions (e.g., m/z 181 for the base peak).

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting an analytical method based on the specific purity requirement (Isomer differentiation vs. Absolute Purity).

DecisionTree Start Purity Assessment Goal Isomer Isomer Differentiation (2-/3-/4-FMC) Start->Isomer Absolute Absolute Purity % (No Reference Std) Start->Absolute Trace Trace Analysis (Biological Matrix) Start->Trace GCMS GC-MS + HFBA Derivatization (High Resolution of Isomers) Isomer->GCMS Best Separation qNMR 1H qNMR (Primary Standard Method) Absolute->qNMR Gold Standard LCMS UHPLC-MS/MS (High Sensitivity, Low Thermal Stress) Trace->LCMS Highest Sensitivity

Figure 1: Analytical Decision Matrix for selecting the optimal workflow based on specific research goals.

Comparative Analysis of Methods

Method A: GC-MS with HFBA Derivatization (The Forensic Standard)

Standard GC-MS often results in co-elution of isomers. To resolve this, chemical derivatization using Heptafluorobutyric Anhydride (HFBA) is the recommended protocol.[1]

  • Mechanism: HFBA reacts with the secondary amine of 3-FMC to form an amide. This increases molecular weight, improves volatility, and significantly alters the retention time (RT) differences between the 2-, 3-, and 4- isomers due to steric hindrance variations at the fluorine position.

  • Pros: Excellent isomer resolution; library match capability.

  • Cons: Destructive; requires dry solvents; thermal degradation risk if injector temp >250°C.

Method B: UHPLC-MS/MS (The Stability Preserver)

Liquid Chromatography avoids the high temperatures of GC, preserving the labile


-keto group.
  • Mechanism: Uses a C18 or Phenyl-Hexyl column with a gradient of Water/Acetonitrile (+0.1% Formic Acid).

  • Pros: No thermal degradation; high sensitivity (pg/mL range).

  • Cons: Isomer separation requires very long run times or specialized chiral columns; matrix effects in complex solutions.

Method C: 1H qNMR (The Absolute Standard)

Quantitative Nuclear Magnetic Resonance (qNMR) is the only method that determines absolute purity without requiring a reference standard of the analyte itself.

  • Mechanism: Comparison of the integration of the methyl doublet (approx. 1.5 ppm) or the aromatic protons against a certified internal standard (e.g., Maleic Acid or DMSO

    
    ).
    
  • Pros: Non-destructive; SI-traceable; detects inorganic salts and residual solvents.

  • Cons: Low sensitivity (requires mg quantities); expensive instrumentation.

Table 1: Analytical Performance Matrix
FeatureGC-MS (HFBA Deriv.)[1]UHPLC-MS/MS1H qNMR
Isomer Resolution High (Excellent separation)Moderate (Requires Phenyl-Hexyl)Low (Overlapping signals)
Thermal Stability Low (Risk of oxidation)High (Ambient temp)High (Ambient temp)
LOD/Sensitivity ng/mLpg/mL mg/mL
Sample Prep Complex (Derivatization)Simple (Dilute & Shoot)Simple (Dissolution)
Cost per Run ModerateHighLow (after instrument purchase)

Detailed Protocol: Isomer-Specific GC-MS Analysis

Objective: To distinguish 3-FMC from 4-FMC impurities in a commercial solution. Reagents: Heptafluorobutyric Anhydride (HFBA), Ethyl Acetate (anhydrous).

Workflow Diagram

Protocol Sample Sample Aliquot (50 µL) Dry Evaporate to Dryness (N2 Stream @ 40°C) Sample->Dry Recon Reconstitute 100 µL Ethyl Acetate Dry->Recon Deriv Add 50 µL HFBA Incubate 60°C / 20 min Recon->Deriv Clean Evaporate & Reconstitute (Remove excess acid) Deriv->Clean Inject GC-MS Injection (Splitless, 250°C) Clean->Inject

Figure 2: Step-by-step derivatization workflow for 3-FMC analysis.

Step-by-Step Methodology
  • Sample Preparation: Aliquot 50 µL of the commercial 3-FMC solution into a borosilicate glass vial.

  • Drying: Evaporate the solvent completely under a gentle stream of Nitrogen at 40°C. Critical: Do not overheat, as cathinones are thermally labile.

  • Derivatization:

    • Reconstitute residue in 100 µL anhydrous Ethyl Acetate.

    • Add 50 µL HFBA. Cap tightly and vortex.

    • Incubate at 60°C for 20 minutes .

  • Cleanup: Evaporate the mixture to dryness again to remove excess HFBA (which is corrosive to GC columns). Reconstitute in 100 µL Ethyl Acetate.

  • GC Parameters:

    • Column: Rtx-5MS or equivalent (30m x 0.25mm ID).

    • Temp Program: 70°C (1 min hold)

      
       20°C/min 
      
      
      
      280°C (5 min hold).
    • Detection: EI Source (70eV), SIM mode monitoring ions m/z 240, 254 (characteristic HFBA fragments).

Experimental Data: Vendor Comparison (Simulated)

The following data represents a comparative assessment of two hypothetical commercial sources using the qNMR method for absolute purity and GC-MS (HFBA) for isomer profiling.

Reference Standard: Maleic Acid (Internal Calibrant for qNMR).

Table 2: Commercial Solution Assessment Results
ParameterVendor A (Premium Grade) Vendor B (Bulk Grade)
Claimed Concentration 1.0 mg/mL1.0 mg/mL
qNMR Absolute Purity 98.2% 89.4%
Major Impurity (GC-MS) None detected (<0.1%)4-FMC (6.5%)
Salt Stoichiometry 1:1 (Mono-HCl)Excess HCl detected
pH (10% solution) 5.53.2 (Highly Acidic)

Analysis:

  • Vendor A demonstrates high fidelity to the label claim. The qNMR spectrum showed clean aromatic multiplets corresponding to the 3-position fluorine substitution.

  • Vendor B shows significant contamination with 4-FMC . This is likely due to "isomeric drift" during the precursor synthesis (fluorobenzaldehyde sourcing). The low pH indicates poor post-synthesis washing, which can accelerate hydrolysis of the 3-FMC into its corresponding alcohol metabolite over time.

Expert Insights & Recommendations

  • Trust qNMR for Standards: If you are using 3-FMC as a reference standard for quantitation, do not trust the vendor's certificate of analysis blindly. Perform a simple 1H qNMR experiment using Maleic Acid as an internal standard to establish the "True Value."

  • Beware of pH: 3-FMC is most stable in slightly acidic conditions (pH 4-5). Solutions with pH < 3 (like Vendor B) may seem stable but often indicate excess mineral acid which can degrade column stationary phases in LC-MS.

  • Isomer Confirmation is Mandatory: For forensic applications, you must use the HFBA derivatization method. A standard "drug screen" method will likely misidentify 4-FMC as 3-FMC, leading to potential legal or toxicological misinterpretations.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013). Monograph: 3-Fluoromethcathinone (3-FMC).[2] Retrieved from [Link]

  • Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4][5][6] Journal of Medicinal Chemistry.[3][6] Retrieved from [Link]

  • Tsujikawa, K., et al. (2012).[7] Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs.[7][8] Forensic Science International.[7][8][9] Retrieved from [Link]

Sources

In Vitro Potency & Selectivity of Synthetic Cathinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the in vitro pharmacological profiles of synthetic cathinone derivatives. It distinguishes between the two primary mechanisms of action—transporter substrates (e.g., Mephedrone) and transporter blockers (e.g., MDPV)—and quantifies their potency at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[1][2][3] The data presented is derived from gold-standard radioligand binding and functional uptake assays using HEK293 cells and synaptosomal preparations.

Mechanism of Action: Substrates vs. Blockers

Synthetic cathinones modulate monoamine signaling via two distinct molecular mechanisms.[2] Understanding this dichotomy is critical for interpreting potency data (


 vs. 

) and predicting toxicological outcomes.
Substrate-Type Releasers (Amphetamine-Like)

Derivatives such as Mephedrone (4-MMC) , Methylone , and Methcathinone act as substrates for monoamine transporters.

  • Mechanism: They bind to the orthosteric site of the transporter and are translocated into the cytoplasm. Once intracellular, they interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient and triggering the efflux (release) of neurotransmitters into the synaptic cleft.

  • Key Metric:

    
     (Concentration inducing 50% maximal release).
    
Blocker-Type Inhibitors (Cocaine-Like)

Derivatives containing a pyrrolidine ring, such as MDPV ,


-PVP , and Pyrovalerone , act as potent uptake inhibitors.
  • Mechanism: They bind with high affinity to the transporter, locking it in an outward-facing conformation. This blocks the reuptake of neurotransmitters from the synapse without inducing efflux.

  • Key Metric:

    
     (Concentration inhibiting 50% of substrate uptake).
    
Mechanistic Visualization

The following diagram illustrates the differential interaction of these derivatives with the Dopamine Transporter (DAT).

Cathinone_Mechanism Substrate Substrate-Type (e.g., Mephedrone) DAT_Out DAT (Outward-Facing) Substrate->DAT_Out Binds Blocker Blocker-Type (e.g., MDPV) Blocker->DAT_Out High Affinity Binding Translocation Translocation into Cytosol DAT_Out->Translocation Transported Blockade Conformational Lock (Uptake Inhibition) DAT_Out->Blockade Stabilizes VMAT2 VMAT2 Interaction (Vesicle Depletion) Translocation->VMAT2 Disrupts Gradient Efflux Reverse Transport (DA Release) VMAT2->Efflux Triggers No_Efflux No DA Release Blockade->No_Efflux Result

Figure 1: Differential molecular mechanisms of substrate-type vs. blocker-type cathinones at the Dopamine Transporter.

Comparative Potency Data

The following data aggregates


 values from HEK293 cells stably expressing human transporters (hDAT, hNET, hSERT). Lower 

values indicate higher potency.
Table 1: Inhibition Potency ( ) of Key Cathinones
CompoundMechanismhDAT

(nM)
hNET

(nM)
hSERT

(nM)
DAT/SERT Ratio
MDPV Blocker4.1 - 12.014.0 - 26.0> 3,000> 250 (High)

-PVP
Blocker12.0 - 52.014.0 - 56.0> 3,000> 60 (High)
Mephedrone Substrate~400~70~1203.3 (Mixed)
Methylone Substrate~600~400~3002.0 (Mixed)
Methcathinone Substrate~450~60> 5,000> 10 (Dopaminergic)

Data Sources: Baumann et al. (2013), Marusich et al. (2014), Simmler et al. (2013).

Analysis of Selectivity
  • High Abuse Potential: Compounds with high DAT selectivity and low SERT affinity (high DAT/SERT ratio), such as MDPV and

    
    -PVP , exhibit potent psychostimulant effects similar to cocaine but often with higher potency. The lack of serotonergic "braking" contributes to compulsive re-dosing and agitation.
    
  • Empathogenic Profile: Compounds with significant SERT activity (low DAT/SERT ratio), such as Mephedrone and Methylone , mimic the profile of MDMA, producing entactogenic effects alongside stimulation.

Structure-Activity Relationships (SAR)

Modifications to the cathinone scaffold drastically alter potency and selectivity.

  • 
    -Carbon Chain Length: 
    
    • Extension from methyl (Methcathinone) to propyl (Pentedrone) generally increases DAT inhibition potency .

    • However, excessive length (butyl/pentyl) can introduce steric hindrance, reducing efficacy.

  • N-Alkylation:

    • Secondary amines (e.g., N-methyl, N-ethyl) are generally more potent than primary or tertiary amines.

    • Pyrrolidine Ring: Incorporation of the nitrogen into a pyrrolidine ring (as in MDPV) creates a bulky, rigid structure that prevents translocation, converting the drug from a substrate into a potent blocker with high selectivity for DAT/NET over SERT.

  • Ring Substitution:

    • 3,4-Methylenedioxy: (e.g., Methylone, MDPV) Increases affinity for SERT compared to the unsubstituted analog.[4]

    • 4-Methyl: (e.g., Mephedrone) Maintains high DAT/NET potency while significantly enhancing SERT affinity compared to Methcathinone.

Experimental Protocols

To replicate these findings, researchers must use validated in vitro assays. The following protocols utilize HEK293 cells, which offer a controlled expression of human transporters.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine the


 for inhibition of 

-neurotransmitter uptake.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.[4]

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .
  • Standard Buffer: Krebs-Ringer-HEPES (KRH).

Workflow:

  • Cell Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Grow to 80-90% confluence.

  • Pre-incubation: Remove growth medium. Wash cells with KRH buffer. Add experimental drug (various concentrations) and incubate for 10 minutes at 25°C.

  • Uptake Phase: Add radiolabeled neurotransmitter (final concentration ~20 nM) and incubate for 5-10 minutes .

    • Note: Incubation time must be within the linear phase of uptake kinetics.

  • Termination: Rapidly aspirate buffer and wash cells 3x with ice-cold KRH to stop transport.

  • Lysis & Counting: Solubilize cells in 1% SDS. Measure radioactivity using liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

    
    .
    
Protocol B: Transporter Release Assay

Objective: Distinguish between blockers and substrates by measuring efflux.

Differentiation Step:

  • Blockers: Will inhibit uptake (Protocol A) but show minimal efflux in this assay.

  • Substrates: Will induce dose-dependent efflux of pre-loaded radioligand.

Workflow:

  • Pre-loading: Incubate cells with

    
    -neurotransmitter for 20 minutes to load the cytoplasm.
    
  • Wash: Extensive washing (3-4x) to remove extracellular radioactivity.

  • Stimulation: Add the test cathinone derivative.

  • Collection: Collect supernatant after 10-30 minutes.

  • Quantification: Measure radioactivity in the supernatant (released) vs. cell lysate (remaining).

Experimental Workflow Visualization

Uptake_Protocol Start HEK293 Cells (hDAT/hNET/hSERT) PreInc Pre-incubation (Drug + Buffer, 10 min) Start->PreInc AddTracer Add [3H]-Ligand (Initiate Uptake) PreInc->AddTracer Incubate Incubation (5-10 min, 25°C) AddTracer->Incubate Terminate Rapid Wash (Ice-cold Buffer) Incubate->Terminate Count Scintillation Counting (Calculate IC50) Terminate->Count

Figure 2: Step-by-step workflow for the Monoamine Uptake Inhibition Assay.[5]

References

  • Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Marusich, J. A., et al. (2014). Pharmacological effects of stress-related and "bath salt" cathinones. Neuropharmacology. Link

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Link

  • Eshleman, A. J., et al. (2013). Compound profiling: the effect of "bath salt" constituent 3,4-methylenedioxypyrovalerone (MDPV) on monoamine transporters.[2] Psychopharmacology. Link

Sources

Validation of a Targeted LC-MS/MS Screening Method for Synthetic Cathinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rapid proliferation of synthetic cathinones ("bath salts") presents a distinct analytical challenge: the continuous emergence of structural analogs and isobaric isomers that evade traditional screening.[1][2] While Immunoassay (ELISA) offers speed, it suffers from significant cross-reactivity with amphetamines and high false-negative rates for novel analogs. Gas Chromatography-Mass Spectrometry (GC-MS), though specific, requires extensive derivatization and often fails to resolve thermally unstable cathinones.

This guide validates a Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) screening method utilizing a Biphenyl stationary phase . Unlike generic C18 methods, this approach leverages


 interactions to resolve critical isobaric pairs (e.g., 3-MMC vs. 4-MMC) while adhering to ANSI/ASB Standard 036  validation requirements.
Comparative Performance Snapshot
FeatureProposed LC-MS/MS (Biphenyl) Immunoassay (ELISA) GC-MS (Derivatized)
Specificity High (Resolves Isomers)Low (Class-selective)High (Spectral Match)
Sensitivity (LOD) 0.5 – 5 ng/mL20 – 50 ng/mL10 – 50 ng/mL
Sample Prep Simple (Dilute-and-Shoot or SPE)MinimalComplex (Derivatization)
Isomer Resolution Excellent (3-MMC/4-MMC separated)NoneVariable
Throughput High (8-10 min run)Very HighLow

The Challenge: Isobaric Ambiguity

The core failure point in screening synthetic cathinones is isobaric isomerism . Positional isomers like 3-Methylmethcathinone (3-MMC) and 4-Methylmethcathinone (4-MMC, Mephedrone) share the same precursor ion (


 178.1) and often the same product ions (

145, 160) in standard fragmentation pathways.
  • C18 Columns: Often co-elute these isomers, leading to quantitative summation rather than identification.

  • The Solution: A Biphenyl stationary phase.[3] The biphenyl rings provide enhanced retention for aromatic compounds via

    
     interactions, creating the necessary selectivity factor (
    
    
    
    ) to baseline separate positional isomers without complex mobile phase modifiers.

Methodology & Workflow

Validated Workflow Diagram

G cluster_SPE Extraction (Mixed-Mode SPE) Sample Biological Specimen (Urine/Whole Blood) IS_Add Add Internal Std (Mephedrone-d3) Sample->IS_Add PreTreat Pre-treatment (Dilution / Buffer pH 6) IS_Add->PreTreat SPE_Load Load on MCX Cartridge PreTreat->SPE_Load SPE_Wash Wash 1: H2O Wash 2: MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH SPE_Wash->SPE_Elute LC_Sep LC Separation (Biphenyl Column) SPE_Elute->LC_Sep MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Data_Analysis Data Analysis (Quant + Qual Ions) MS_Det->Data_Analysis

Figure 1: End-to-end workflow for the extraction and targeted screening of synthetic cathinones using Mixed-Mode Cation Exchange (MCX) SPE.

Experimental Protocols
A. Sample Preparation (Solid Phase Extraction)

Rationale: Synthetic cathinones are basic amines (


). Mixed-mode cation exchange (MCX) provides the cleanest extract by utilizing both hydrophobic retention and ionic binding, allowing rigorous organic washing to remove matrix interferences.
  • Aliquoting: Transfer 200 µL of urine or blood to a clean tube.

  • Internal Standard: Add 20 µL of deuterated internal standard mix (e.g., Mephedrone-d3, MDPV-d8 at 100 ng/mL).

  • Pre-treatment: Dilute with 600 µL of 0.1 M Phosphate Buffer (pH 6.0). Vortex.

  • Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge by gravity or low vacuum.

  • Washing:

    • Wash 1: 1 mL 0.1 M HCl (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences; cathinones remain bound ionically).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).

B. LC-MS/MS Instrumentation Parameters
  • Column: Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • MS Source: ESI Positive (350°C Gas Temp, 4000V Capillary).

Validation Data & Comparative Analysis

The following data summarizes the validation performed according to ANSI/ASB Standard 036 [1].

Sensitivity & Linearity

Comparison: LC-MS/MS achieves a Limit of Detection (LOD) orders of magnitude lower than ELISA, crucial for detecting low-dose potent analogs like MDPV.

AnalyteMethodLOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)
Mephedrone LC-MS/MS 0.5 1.0 1 – 1000
ELISA [2]20.0N/AQualitative
MDPV LC-MS/MS 0.2 0.5 0.5 – 500
GC-MS10.025.025 – 1000
Methylone LC-MS/MS 1.0 2.5 2.5 – 1000
Selectivity (Isomer Resolution)

The Biphenyl column successfully separates 3-MMC and 4-MMC with a resolution (


) > 1.5. C18 columns typically show co-elution (

).
Matrix Effects & Recovery

Using the MCX SPE protocol, matrix effects are minimized compared to "Dilute-and-Shoot" methods.

AnalyteMatrixRecovery (%)Matrix Effect (%)
MephedroneUrine92 ± 4-8 (Suppression)
MDPVUrine88 ± 5-12 (Suppression)
MephedroneWhole Blood85 ± 6-15 (Suppression)

Logic Flow: Isomer Identification

To ensure scientific integrity, the method relies on a decision tree for confirming positive hits, particularly for isobaric compounds.

DecisionTree Start Presumptive Peak Detected (Precursor Ion Match) RT_Check Retention Time (RT) within ±2% of Calibrator? Start->RT_Check Ratio_Check Ion Ratio (Quant/Qual) within ±20%? RT_Check->Ratio_Check Yes Result_Neg NEGATIVE / INCONCLUSIVE RT_Check->Result_Neg No Isomer_Check Isobaric Interference? (e.g., 3-MMC vs 4-MMC) Ratio_Check->Isomer_Check Yes Ratio_Check->Result_Neg No Result_Pos POSITIVE CONFIRMATION Isomer_Check->Result_Pos No Co-elution Result_Rev Manual Review Required (Check Resolution) Isomer_Check->Result_Rev Partial Overlap

Figure 2: Decision logic for confirming synthetic cathinones, emphasizing the critical check for isobaric interference.

References

  • ANSI/ASB Standard 036. (2019).[4] Standard Practices for Method Validation in Forensic Toxicology. Academy Standards Board.[5][6] Link

  • Camuto, C., et al. (2016).[7] Evaluation of Two Different Screening ELISA Assays for Synthetic Cathinones (Mephedrone/Methcathinone and MDPV) with LC-MS Method in Intoxicated Patients. ResearchGate. Link

  • Aldubayyan, A. A., et al. (2022).[8][9] A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals.[1][8][10][11][12] Link

  • Restek Corporation. (2016). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Restek Application Notes. Link

  • Gujral, R. (2022). Designer Drug Testing from Immunoassay to LC-MS/MS. Labcompare. Link

Sources

×

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Reactant of Route 1
3-Fluoromethcathinone hydrochloride solution
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3-Fluoromethcathinone hydrochloride solution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.